molecular formula C19H16O6 B15587266 6-Aldehydoisoophiopogonone B

6-Aldehydoisoophiopogonone B

Cat. No.: B15587266
M. Wt: 340.3 g/mol
InChI Key: MPUAHKMJGSMMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde has been reported in Ophiopogon japonicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde

InChI

InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3

InChI Key

MPUAHKMJGSMMIL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 6-Aldehydoisoophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of 6-Aldehydoisoophiopogonone B, a homoisoflavonoid identified from the traditional Chinese medicine "Maidong" (Ophiopogon japonicus). This document details the probable methodologies for its extraction and purification and presents its key physicochemical properties.

Introduction

Ophiopogon japonicus (L.f.) Ker-Gawl., a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly for cardiovascular and respiratory ailments.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[2][3][4] These homoisoflavonoids have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and antioxidant effects.[5][6] Among these is this compound, a compound distinguished by its aldehyde functional group.

Physicochemical Properties

This compound is a homoisoflavonoid with the following key identifiers:

PropertyValueReference
Chemical Name 6-aldehydo-isoophiopogonone B[7]
Molecular Formula C19H16O6[7]
CAS Number 112500-89-7[7]
Purity HPLC ≥98%[7]

Proposed Isolation and Purification Protocol

While a specific protocol for the isolation of this compound is not explicitly detailed in the surveyed literature, a robust methodology can be constructed based on established procedures for the separation of homoisoflavonoids from Ophiopogon japonicus. The following is a proposed experimental workflow.

Diagram: Experimental Workflow for Isolation

G cluster_0 Extraction cluster_1 Purification A Dried Tubers of Ophiopogon japonicus B Pulverization A->B C Ethanol Extraction B->C D Crude Extract C->D Concentration E Solvent Partitioning (e.g., Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC F->G H This compound (≥98% Purity) G->H G A Isolated Compound B Mass Spectrometry (MS) - Molecular Formula A->B C 1H NMR Spectroscopy - Proton Environment A->C D 13C NMR Spectroscopy - Carbon Skeleton A->D E 2D NMR (COSY, HMBC, HSQC) - Connectivity A->E F Structure Confirmation of This compound B->F C->F D->F E->F

References

6-Aldehydoisoophiopogonone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-Aldehydoisoophiopogonone B is a homoisoflavonoid native to the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a perennial herb used extensively in traditional medicine. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the current scientific understanding of this compound and its therapeutic potential. While direct quantitative data on the bioactivity of this compound is limited in publicly available literature, this guide synthesizes information on its isolation, characterization, and the known biological activities of closely related homoisoflavonoids from Ophiopogon japonicus. This information provides a strong foundation for future research and development efforts.

Introduction

Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins (B1172615) and a unique class of polyphenols known as homoisoflavonoids.[1] Among these, this compound has been identified as a constituent of interest. Homoisoflavonoids from Ophiopogon japonicus have garnered significant attention for their potential pharmacological activities, including antioxidant and anti-inflammatory effects. This guide will focus on the available technical information regarding this compound and its analogs, providing a framework for further investigation.

Source and Physicochemical Properties

This compound is a natural product found in the roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family.[2]

Table 1: Physicochemical Properties of this compound and Related Homoisoflavonoids

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₉H₁₆O₆340.33Homoisoflavonoid core with an aldehyde group at the C-6 position.
6-Aldehydoisoophiopogonone AC₁₉H₁₄O₇354.31Similar to B, with likely variation in substitution pattern.
Methylophiopogonanone A (MO-A)C₂₀H₂₀O₆356.37Homoisoflavonoid with a methyl group.
Methylophiopogonanone B (MO-B)C₂₀H₂₀O₆356.37Isomer of MO-A.
4′-O-Demethylophiopogonanone EC₁₉H₁₈O₇358.34Homoisoflavonoid with a demethylated substituent.

Experimental Protocols

Extraction of Homoisoflavonoids from Ophiopogon japonicus

A common method for the extraction of homoisoflavonoids from the dried and powdered roots of Ophiopogon japonicus is ultrasonic-assisted extraction with a polar solvent.

  • Materials: Dried root powder of Ophiopogon japonicus, 70% ethanol (B145695).

  • Protocol:

    • Weigh 1 kg of dried Ophiopogon japonicus root powder (passed through a 60-mesh sieve).

    • Add a 10-fold volume of 70% ethanol to the powder.

    • Perform ultrasonic-assisted extraction for a specified duration.

    • Repeat the extraction process two times.

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Isolation and Purification of this compound

High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of individual homoisoflavonoids from the crude extract.

  • Instrumentation: High-Speed Counter-Current Chromatograph.

  • Protocol:

    • Prepare a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).

    • Dissolve the crude extract in the solvent mixture.

    • Fill the HSCCC column with the stationary phase.

    • Inject the sample solution into the column.

    • Pump the mobile phase through the column at a constant flow rate while the apparatus is rotating at a high speed.

    • Monitor the effluent using a UV-Vis detector.

    • Collect fractions based on the chromatogram.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and confirm the purity of this compound.

G cluster_extraction Extraction cluster_isolation Isolation & Purification start Dried Ophiopogon japonicus Root Powder extraction Ultrasonic-Assisted Extraction (70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Homoisoflavonoid Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis HPLC & MS Analysis fraction_collection->analysis pure_compound Pure this compound analysis->pure_compound

Figure 1. Workflow for the extraction and isolation of this compound.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is not extensively documented, studies on analogous homoisoflavonoids from Ophiopogon japonicus provide significant insights into its potential biological activities. The primary activities reported are antioxidant and anti-inflammatory.

Antioxidant Activity

Homoisoflavonoids from Ophiopogon japonicus have demonstrated notable antioxidant properties. For instance, Methylophiopogonanone B (MO-B) has been shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced injury by inhibiting the production of malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing superoxide (B77818) dismutase (SOD) activity.[3] This protective effect is suggested to be mediated through the NADPH oxidase pathway.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of homoisoflavonoids from Ophiopogon japonicus is a key area of research. While direct evidence for this compound is pending, a study on 4′-O-Demethylophiopogonanone E provides a compelling model for its likely mechanism of action.[4] This compound was found to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4] The underlying mechanism involves the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Table 2: Summary of Biological Activities of Homoisoflavonoids from Ophiopogon japonicus

CompoundBiological ActivityAssay/ModelKey FindingsReference
Methylophiopogonanone A (MO-A)Tyrosinase InhibitionIn vitro enzyme assayIC₅₀: (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹[5]
Methylophiopogonanone B (MO-B)Tyrosinase InhibitionIn vitro enzyme assayIC₅₀: (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹[5]
Methylophiopogonanone B (MO-B)AntioxidantH₂O₂-induced HUVECsInhibited MDA and ROS production, enhanced SOD activity via NADPH oxidase pathway.[3]
4′-O-Demethylophiopogonanone EAnti-inflammatoryLPS-induced RAW 264.7 cellsInhibited NO, IL-1β, and IL-6 production. IC₅₀ for IL-1β: 32.5 ± 3.5 µg/mL; IC₅₀ for IL-6: 13.4 ± 2.3 µg/mL.[4]
Various HomoisoflavonoidsAnti-inflammatoryIL-4 and TNF-α-stimulated BEAS-2B cellsInvestigated effects on the release of the inflammatory chemokine eotaxin.[6]
Hypothesized Anti-inflammatory Signaling Pathway

Based on the findings for 4′-O-Demethylophiopogonanone E, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. In response to an inflammatory stimulus like LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades, including the MAPK pathways (ERK, JNK, p38) and the IKK/NF-κB pathway. Activation of these pathways leads to the translocation of transcription factors like NF-κB (p65/p50) and AP-1 (c-Jun/c-Fos) into the nucleus, where they induce the expression of pro-inflammatory genes such as iNOS (producing NO), COX-2, and various cytokines (TNF-α, IL-6, IL-1β). This compound is postulated to inhibit the phosphorylation of key kinases in the MAPK pathway, thereby preventing the activation of downstream transcription factors and suppressing the expression of these inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB/IκBα Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1_nuc->Inflammation NFkB_nuc->Inflammation Compound This compound (Hypothesized) Compound->MKKs

Figure 2. Hypothesized anti-inflammatory signaling pathway inhibited by this compound.

Future Directions and Conclusion

This compound represents a promising lead compound from a well-established medicinal plant. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:

  • Quantitative Bioactivity Studies: Conducting robust in vitro and in vivo studies to determine the specific IC₅₀ values of this compound for various antioxidant and anti-inflammatory markers.

  • Mechanism of Action Elucidation: Performing detailed molecular studies, including Western blotting and gene expression analysis, to confirm its effects on the MAPK, NF-κB, and other relevant signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound to assess its drug-like properties.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other bioactive compounds from Ophiopogon japonicus.

References

A Proposed Biosynthesis Pathway of 8-Formylophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Formylophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, belongs to a class of plant secondary metabolites with demonstrated anti-inflammatory and antioxidant properties. It is important to note that the structure previously reported as '6-aldehydoisoophiopogonone B' has been revised to 8-formylophiopogonone B.[1] The complete biosynthetic pathway of this specific molecule has not yet been fully elucidated. This guide presents a proposed pathway, constructed from the well-established general isoflavonoid (B1168493) biosynthesis pathway and plausible enzymatic reactions responsible for the unique structural modifications of 8-Formylophiopogonone B. This proposed pathway provides a foundational framework for future research aimed at its full characterization and potential biotechnological production.

The biosynthesis of isoflavonoids is largely restricted to leguminous plants, and their production begins with the general phenylpropanoid pathway.[2] Key enzymes such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produce p-Coumaroyl-CoA, a central precursor for a wide array of secondary metabolites.[2][3]

Part 1: The Core Biosynthetic Pathway

The formation of the isoflavonoid core of 8-Formylophiopogonone B is proposed to follow the canonical isoflavonoid biosynthesis pathway.

  • Formation of the Chalcone (B49325) Skeleton : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.[4] This reaction is a key control point in flavonoid biosynthesis.

  • Isomerization to a Flavanone (B1672756) : Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.[4]

  • Aryl Migration to Form the Isoflavonoid Core : The key step differentiating isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by Isoflavone (B191592) Synthase (IFS). IFS is a cytochrome P450 monooxygenase (CYP) that converts the flavanone naringenin into 2-hydroxyisoflavanone (B8725905).[5][6]

  • Dehydration : Finally, a 2-hydroxyisoflavanone dehydratase (HID) catalyzes the elimination of a water molecule to form the stable isoflavone, genistein (B1671435).[2][6]

Part 2: Proposed Tailoring Steps for 8-Formylophiopogonone B Biosynthesis

Starting from the isoflavone intermediate, genistein, a series of tailoring reactions—including hydroxylations, methylations, and the introduction of a formyl group—are necessary to arrive at the final structure of 8-Formylophiopogonone B. These steps are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

The proposed sequence is as follows:

  • Hydroxylation at the 2' position : A specific Isoflavone 2'-hydroxylase (I2'H), a type of CYP enzyme, is proposed to hydroxylate genistein to produce 2'-hydroxygenistein (B73024).[5]

  • Methylation at the 7 and 4' positions : Two successive methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) would convert 2'-hydroxygenistein into 7-O-methyl-4'-O-methyl-2'-hydroxygenistein (isoophiopogonone B). Plant OMTs are known for their high regioselectivity.[7][8][9]

  • Formylation at the 8-position : The final step is the introduction of a formyl (aldehyde) group at the C8 position of the A-ring. This is a less common modification. It could be achieved through the oxidation of a methyl group, which would first require methylation at the C8 position followed by oxidation, or through direct formylation. A more direct route involves a C8-hydroxylase (a CYP enzyme) followed by the action of an alcohol dehydrogenase to form the aldehyde. Plant aldehyde dehydrogenases (ALDHs) are known to oxidize a wide range of aldehydes to their corresponding carboxylic acids, but the reverse reaction or the direct formation from a hydroxyl group is also plausible within specific enzyme families.[10][11]

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis of 8-Formylophiopogonone B cluster_core Core Phenylpropanoid & Isoflavonoid Pathway cluster_tailoring Proposed Tailoring Steps Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS (CYP) Genistein Genistein 2-Hydroxyisoflavanone->Genistein HID 2'-Hydroxygenistein 2'-Hydroxygenistein Genistein->2'-Hydroxygenistein I2'H (CYP) Isoophiopogonone B Isoophiopogonone B 2'-Hydroxygenistein->Isoophiopogonone B OMTs (7-O & 4'-O) 8-Formylisoophiopogonone B 8-Formylisoophiopogonone B Isoophiopogonone B->8-Formylisoophiopogonone B C8-Formylation (e.g., CYP + Dehydrogenase) Experimental Workflow for Pathway Elucidation cluster_discovery Gene Discovery cluster_validation Functional Validation Transcriptome\nAnalysis Transcriptome Analysis Candidate Genes Candidate Genes Transcriptome\nAnalysis->Candidate Genes Homology\nSearch Homology Search Homology\nSearch->Candidate Genes Co-expression\nAnalysis Co-expression Analysis Co-expression\nAnalysis->Candidate Genes In Vitro Assay In Vitro Assay Candidate Genes->In Vitro Assay Recombinant Expression In Vivo Analysis In Vivo Analysis Candidate Genes->In Vivo Analysis Gene Silencing or Over-expression Pathway Confirmed Pathway Confirmed In Vitro Assay->Pathway Confirmed In Vivo Analysis->Pathway Confirmed Logic of Gene Function Analysis cluster_silencing Gene Silencing (RNAi) cluster_overexpression Gene Over-expression Hypothesis Hypothesis: Gene 'X' converts Substrate 'A' to Product 'B' Silence Gene X Silence Gene X Hypothesis->Silence Gene X Over-express Gene X Over-express Gene X Hypothesis->Over-express Gene X Observe_S Observation: Substrate 'A' Accumulates, Product 'B' Decreases Silence Gene X->Observe_S Conclusion Conclusion: Hypothesis Supported Observe_S->Conclusion Observe_O Observation: Product 'B' Increases Over-express Gene X->Observe_O Observe_O->Conclusion

References

Chemical structure and properties of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a naturally occurring homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. Homoisoflavonoids are a class of phenolic compounds known for a variety of biological activities, including anti-inflammatory and antioxidant effects. The presence of an aldehyde group at the C-6 position of the chromone (B188151) core is a key structural feature of this particular molecule. This guide provides a summary of the known chemical and physical properties of this compound and places it within the broader context of related compounds from its source.

Chemical Structure and Properties

The fundamental chemical identity of this compound has been established. Its structure is characterized by a chromone ring system substituted with a benzyl (B1604629) group at the 3-position, a defining feature of homoisoflavonoids. The "6-aldehydo" prefix indicates a formyl group (-CHO) at the 6th position of the chromone nucleus.

Chemical Structure

Systematic Name: Information not available. Synonyms: 6-formyl-isoophiopogonone B

Molecular Structure:

G start Dried roots of Ophiopogon japonicus extraction Extraction with organic solvent (e.g., ethanol, methanol, or chloroform) start->extraction concentration Concentration of the extract extraction->concentration partition Solvent-solvent partitioning (e.g., with ethyl acetate) concentration->partition chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) partition->chromatography fractions Collection and analysis of fractions chromatography->fractions purification Further purification by HPLC fractions->purification end Isolated this compound purification->end G compound This compound target Potential Cellular Targets (e.g., enzymes, transcription factors) compound->target inflammation Inflammatory Pathways (e.g., NF-κB, MAPKs) target->inflammation inhibition oxidative_stress Oxidative Stress Pathways (e.g., Nrf2) target->oxidative_stress activation response Biological Response (Anti-inflammatory, Antioxidant) inflammation->response oxidative_stress->response

Unveiling the Spectroscopic Signature of 6-Aldehydoisoophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein is compiled from the seminal work on its isolation and structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which is fundamental for its identification.

Technique Ionization Mode Mass/Charge (m/z) Molecular Formula
High-Resolution Electron Impact Mass Spectrometry (HREIMS)EI+[M]⁺ 340.0947C₁₉H₁₆O₆
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
28.00s
5-OH13.25s
7-OH6.20br s
86.35s
6-CHO10.35s
6-CH₃2.15s
94.60s
2'7.25d8.5
3'6.85d8.5
4'-OCH₃3.80s
5'6.85d8.5
6'7.25d8.5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position δ (ppm) Position δ (ppm)
2155.0931.5
3118.01'130.0
4182.02'130.5
4a105.03'114.0
5165.04'158.5
6108.05'114.0
7162.06'130.5
895.06-CHO192.0
8a158.06-CH₃8.5
4'-OCH₃55.2

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound
  • Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

  • Column Chromatography: The CHCl₃-soluble fraction, which contains the target compound, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and acetone.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a suitable solvent system (e.g., MeOH/H₂O gradient) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in ppm relative to TMS.

  • Mass Spectrometry: High-resolution mass spectra are obtained on a double-focusing mass spectrometer using electron impact ionization (EI) at 70 eV.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to data interpretation is crucial for accurate structure elucidation. The following diagram illustrates this general workflow.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Natural Products cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Natural Product Sample Extraction Extraction Sample->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (e.g., HRESIMS) Pure_Compound->MS NMR_Data NMR Data Interpretation NMR->NMR_Data MS_Data MS Data Interpretation MS->MS_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the isolation and spectroscopic analysis of natural products.

6-Aldehydoisoophiopogonone B: A Technical Guide on Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a homoisoflavonoid found in the medicinal plant Ophiopogon japonicus (L. f.) Ker-Gawl., commonly known as Mai Dong in traditional Chinese medicine. This compound, along with other homoisoflavonoids, is believed to contribute to the therapeutic effects of the plant, which include anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the natural abundance and yield of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.

Natural Abundance and Yield

The concentration of this compound can vary depending on the part of the Ophiopogon japonicus plant used and its geographical origin. While comprehensive comparative data remains an area for further research, studies have successfully isolated and quantified this compound, particularly from the fibrous roots of the plant.

Table 1: Yield of this compound from Ophiopogon japonicus

Plant PartStarting Material (g)Yield (mg)Purity (%)Source
Fibrous RootsNot Specified2696.70[1]

Note: The yield is reported from a study focused on isolation and may not represent the absolute natural abundance in the raw plant material.

Experimental Protocols

Isolation and Purification of this compound

A successful method for isolating this compound involves a combination of silica (B1680970) gel column chromatography (SGCC) and recycling high-speed counter-current chromatography (rHSCCC).

1. Extraction:

  • The dried and powdered fibrous roots of Ophiopogon japonicus are extracted with a 70% ethanol (B145695) solution.

  • The resulting extract is then partitioned with ethyl acetate (B1210297) to obtain a crude homoisoflavonoid-rich fraction.

2. Silica Gel Column Chromatography (SGCC):

  • The ethyl acetate fraction is subjected to SGCC.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing homoisoflavonoids.

3. Recycling High-Speed Counter-Current Chromatography (rHSCCC):

  • The enriched fractions from SGCC are further purified using rHSCCC.

  • A suitable two-phase solvent system is selected to achieve separation of the target compound.

  • The recycling mode of HSCCC allows for enhanced separation of compounds with similar polarities.

  • The effluent is monitored by a UV detector, and fractions containing this compound are collected.

Workflow for Isolation and Purification

G start Dried Fibrous Roots of Ophiopogon japonicus extraction 70% Ethanol Extraction start->extraction partition Ethyl Acetate Partition extraction->partition sgcc Silica Gel Column Chromatography (SGCC) partition->sgcc r_hsccc Recycling High-Speed Counter-Current Chromatography (rHSCCC) sgcc->r_hsccc pure_compound Pure this compound r_hsccc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantity of this compound can be determined using a reversed-phase HPLC (RP-HPLC) method.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 285 nm

  • Quantification: Based on a calibration curve generated from a purified standard of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other anti-inflammatory homoisoflavonoids from Ophiopogon japonicus and the presence of a reactive aldehyde group suggest potential mechanisms of action. The anti-inflammatory effects of various natural compounds, including those with aldehyde moieties, are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Hypothesized Anti-Inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream cascade involving the phosphorylation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is subsequently degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).

Simultaneously, inflammatory stimuli can activate the MAPK pathway, leading to the phosphorylation of kinases such as ERK, JNK, and p38. Activated MAPKs can further promote the expression of inflammatory mediators.

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these pathways. The aldehyde group may play a role in reacting with key cysteine residues in signaling proteins, thereby modulating their activity.

G cluster_0 cluster_1 lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->pro_inflammatory Transcription inflammation_mediators Inflammatory Mediators mapk->inflammation_mediators compound This compound compound->ikk Inhibition (Hypothesized) compound->mapk Inhibition (Hypothesized)

Figure 2. Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a promising natural product from Ophiopogon japonicus with potential therapeutic applications. The fibrous roots of this plant represent a viable source for its isolation. While detailed quantitative data on its natural abundance across different plant parts and geographical origins require further investigation, established protocols for its isolation and analysis provide a solid foundation for future research. The hypothesized involvement of this compound in modulating key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further experimental validation to fully elucidate its mechanism of action and therapeutic potential. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the scientific exploration of this bioactive homoisoflavonoid.

References

Preliminary Biological Screening of Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological screening data for 6-Aldehydoisoophiopogonone B is not currently available in the public domain. This guide therefore focuses on the preliminary biological screening of a closely related and structurally similar homoisoflavonoid, desmethylisoophiopogonone B , also isolated from Ophiopogon japonicus. The methodologies and potential activities are presented as a representative example for compounds of this class.

Introduction

Ophiopogon japonicus is a traditional Chinese medicine known to contain a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1] These constituents exhibit a range of pharmacological activities, such as cardiovascular protection, anti-inflammation, anticancer, and anti-oxidation.[1] Homoisoflavonoids, in particular, are a significant class of compounds found in this plant with demonstrated anti-inflammatory effects.[2][3] This document provides a technical overview of the preliminary biological screening of desmethylisoophiopogonone B, a representative homoisoflavonoid from O. japonicus, with a focus on its anti-inflammatory properties.

Quantitative Data Summary

The anti-inflammatory activity of desmethylisoophiopogonone B was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of Desmethylisoophiopogonone B on NO Production

CompoundIC50 (μg/mL) for NO Inhibition
desmethylisoophiopogonone B14.1 ± 1.5
Data sourced from a study on compounds isolated from the rhizome of Ophiopogon japonicus.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory activity of desmethylisoophiopogonone B.

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assay (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
  • Seed RAW 264.7 cells in a 6-well plate and incubate until they reach 80% confluence.

  • Pre-treat the cells with the test compound for 1 hour before stimulating with LPS (1 μg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]

Western Blot Analysis for MAPK Signaling Pathway
  • Pre-treat RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with LPS (1 μg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations

Experimental Workflow for Anti-inflammatory Screening

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Biological Assays cluster_results Data Analysis start RAW 264.7 Macrophage Culture seed Seed cells in plates start->seed compound_treatment Add Test Compound seed->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation viability MTT Assay for Cell Viability lps_stimulation->viability no_assay Griess Assay for Nitric Oxide lps_stimulation->no_assay elisa ELISA for Cytokines (IL-1β, IL-6) lps_stimulation->elisa western Western Blot for MAPK Pathway lps_stimulation->western ic50 Calculate IC50 no_assay->ic50 cytokine_levels Quantify Cytokine Levels elisa->cytokine_levels protein_expression Analyze Protein Expression western->protein_expression

Caption: Workflow for in vitro anti-inflammatory screening.

MAPK Signaling Pathway in Inflammation

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK ERK ERK1/2 MAPKK_ERK->ERK phosphorylates AP1 AP-1 ERK->AP1 JNK JNK MAPKK_JNK->JNK phosphorylates JNK->AP1 Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, IL-1β, IL-6) AP1->Inflammatory_Genes promotes transcription Compound Desmethylisoophiopogonone B Compound->MAPKK_ERK inhibits phosphorylation Compound->MAPKK_JNK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

References

In Silico Prediction of 6-Aldehydoisoophiopogonone B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus, belongs to a class of natural products with recognized anti-inflammatory and antioxidant activities. The identification of its molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide outlines a comprehensive in silico strategy for the prediction and validation of the biological targets of this compound. The proposed workflow integrates ligand-based and structure-based computational methods to generate a prioritized list of potential protein targets. Furthermore, this guide details the experimental protocols required for the validation of these predicted targets and discusses the potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Introduction to this compound

This compound is a member of the homoisoflavonoid family, a subclass of flavonoids characterized by a 16-carbon skeleton. It is a constituent of the medicinal plant Ophiopogon japonicus, which has a long history of use in traditional medicine for treating inflammatory conditions. The pharmacological activities of homoisoflavonoids are well-documented and include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. A significant body of evidence suggests that the anti-inflammatory properties of homoisoflavonoids are mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the therapeutic potential of this compound, a systematic approach to identify its molecular targets is warranted to accelerate its development as a potential drug candidate.

Proposed In Silico Target Prediction Workflow

The identification of protein targets for a novel compound like this compound can be efficiently initiated using a variety of computational, or in silico, methods. These approaches leverage the vast amount of publicly available biological and chemical data to predict potential drug-target interactions, thereby reducing the time and cost associated with experimental screening. The proposed workflow for this compound integrates several key in silico techniques:

G cluster_input Input cluster_prediction Target Prediction cluster_databases Databases cluster_analysis Analysis & Prioritization cluster_output Output A This compound (SMILES/SDF) B Ligand-Based Virtual Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Virtual Screening (Reverse Docking) A->C F Consensus Scoring & Ranking B->F C->F D Compound Databases (PubChem, ChEMBL) D->B E Protein Structure Databases (PDB) E->C G Pathway & GO Enrichment Analysis F->G H Prioritized List of Potential Targets G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK TNF-α IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation AIOB This compound AIOB->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Characterization of Homoisoflavonoids from Ophiopogon japonicus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a member of the Liliaceae family, are a cornerstone of traditional Chinese medicine, revered for their therapeutic properties in treating conditions like inflammation and cardiovascular diseases.[1] A significant portion of the plant's bioactivity is attributed to its rich content of homoisoflavonoids, a unique subclass of flavonoids. This technical guide provides a comprehensive overview of the characterization of these compounds, tailored for researchers, scientists, and drug development professionals.

Identified Homoisoflavonoids in Ophiopogon japonicus

A substantial number of homoisoflavonoids have been isolated and identified from Ophiopogon japonicus. These compounds are primarily categorized into two types based on the saturation of the C2-3 bond in their chromanone ring. To date, research has led to the identification of at least 39 distinct homoisoflavonoids, including 29 homoisoflavanones and 10 homoisoflavones.[2] Some of the most frequently reported and abundant homoisoflavonoids include Methylophiopogonanone A and Methylophiopogonanone B.[1][3]

The following table summarizes a selection of homoisoflavonoids that have been characterized from Ophiopogon japonicus, highlighting the diversity of these structures.

Compound NameMolecular FormulaKey Structural FeaturesReference
Methylophiopogonanone AC20H22O6Saturated C2-3 bond[1]
Methylophiopogonanone BC20H22O6Saturated C2-3 bond[1]
6-aldehydo-isoophiopogonanone AC19H16O6-
Methylophiopogonone AC20H18O6C2-3 double bond
Methylophiopogonone BC20H18O6C2-3 double bond
5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-oneC20H22O7New homoisoflavonoid[4]
7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-oneC21H24O7New homoisoflavonoid[4]
2,5,7-trihydroxy-6,8-dimethyl-3-(3',4'-methylenedioxybenzyl)chroman-4-oneC20H20O7Hemiacetal function at C2[4]
Ophiopogonanone A--[5]

Quantitative Analysis of Major Homoisoflavonoids

The concentration of homoisoflavonoids in Ophiopogon japonicus can vary significantly depending on the geographical origin of the plant material. Studies have particularly noted differences between the varieties grown in the Sichuan ("Chuan-maidong") and Zhejiang ("Hang-maidong" or "Zhe-maidong") provinces of China.[6][7] Generally, the Zhejiang variety is reported to have a higher content of homoisoflavonoids.[7]

The table below presents a summary of the quantitative analysis of two major homoisoflavonoids, Methylophiopogonanone A and B, in samples from different regions. The contents are expressed in milligrams per 100 grams of dried plant material.

Cultivation RegionMethylophiopogonanone A (mg/100g)Methylophiopogonanone B (mg/100g)Reference
Mianyang, Sichuan3.35 ± 0.152.13 ± 0.18
ZhejiangSignificantly higher than Sichuan varietySignificantly higher than Sichuan variety[7]

Experimental Protocols

The characterization of homoisoflavonoids from Ophiopogon japonicus involves a multi-step process encompassing extraction, separation, and structural elucidation.

Extraction of Homoisoflavonoids

A common method for extracting homoisoflavonoids involves the use of organic solvents. The dried and powdered tuberous roots of Ophiopogon japonicus are typically subjected to extraction with a mixture of chloroform (B151607) and methanol.[8][9] An alternative approach utilizes ionic liquid-based ultrasonic-assisted extraction (IL-UAE), which has been optimized for the simultaneous extraction of both steroidal saponins (B1172615) and homoisoflavonoids.[1]

Optimized IL-UAE Protocol: [1]

  • Ionic Liquid: 1 mol/L [Bmim]CF3SO3 aqueous solution

  • Liquid-to-Material Ratio: 40 mL/g

  • Ultrasonic Time: 60 minutes

Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of homoisoflavonoids. Reversed-phase columns, such as Zorbax Extend-C18 or Welch BoltimateTM-C18, are commonly employed.[1][8]

Typical HPLC Conditions:

  • Column: Zorbax Extend-C18 (5 µm, 4.6 x 250 mm)[10] or Welch BoltimateTM-C18 (2.7 µm, 4.6 x 100 mm)[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.3% acetic acid or 0.1% formic acid) is used for elution.[1][8]

  • Detection: A Diode Array Detector (DAD) is used to monitor the eluent, typically at a wavelength of 296 nm, which corresponds to the maximum absorption for many homoisoflavonoids.[1]

For purification of larger quantities of specific homoisoflavonoids, High-Speed Countercurrent Chromatography (HSCCC) can be effectively coupled with HPLC.[2]

Structural Elucidation

The precise identification of homoisoflavonoids is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MSn), often coupled with HPLC (HPLC-ESI-MSn), is a powerful tool for characterizing these compounds.[8][11] Homoisoflavonoids typically produce prominent [M-H]- ions in the negative ion mode. The fragmentation patterns of these ions provide valuable structural information. For instance, homoisoflavonoids with a saturated C2-3 bond often undergo a characteristic cleavage of the C3-9 bond, leading to the loss of the B-ring.[8][11] In contrast, those with a C2-3 double bond tend to first eliminate a molecule of carbon monoxide.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, especially for novel compounds, 1D and 2D NMR spectroscopy are indispensable.[4][12] These techniques provide detailed information about the carbon and proton framework of the molecules.

Visualizing the Workflow and Compound Classification

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Homoisoflavonoid Characterization plant_material Ophiopogon japonicus (Tuberous Roots) extraction Extraction (e.g., Chloroform/Methanol or IL-UAE) plant_material->extraction crude_extract Crude Homoisoflavonoid Extract extraction->crude_extract separation Separation & Purification (HPLC, HSCCC) crude_extract->separation isolated_compounds Isolated Homoisoflavonoids separation->isolated_compounds structure_elucidation Structural Elucidation isolated_compounds->structure_elucidation ms Mass Spectrometry (HPLC-ESI-MSn) structure_elucidation->ms nmr NMR Spectroscopy (1D and 2D) structure_elucidation->nmr identified_structures Identified Homoisoflavonoid Structures ms->identified_structures nmr->identified_structures homoisoflavonoid_classification Classification of Homoisoflavonoids in Ophiopogon japonicus root Homoisoflavonoids saturated Saturated C2-3 Bond (Homoisoflavanones) root->saturated unsaturated Unsaturated C2-3 Bond (Homoisoflavones) root->unsaturated example_sat1 Methylophiopogonanone A saturated->example_sat1 example_sat2 Methylophiopogonanone B saturated->example_sat2 example_unsat1 Methylophiopogonone A unsaturated->example_unsat1 example_unsat2 Methylophiopogonone B unsaturated->example_unsat2

References

In-Depth Technical Guide: 6-Aldehydoisoophiopogonone B (CAS: 112500-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of Ophiopogon japonicus, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a naturally occurring homoisoflavonoid. Homoisoflavonoids are a class of flavonoids characterized by a 16-carbon skeleton.

PropertyValueReference
CAS Number 112500-89-7[1]
Molecular Formula C₁₉H₁₆O₆[1]
Molecular Weight 340.33 g/mol [1]
Purity (Commercially available) ≥98% (HPLC)[1]
Appearance Not explicitly stated in reviewed literature
Solubility Not explicitly stated in reviewed literature
Storage Conditions Typically stored at -20°C for long-term stability

Biological Activities and Mechanism of Action

Research into the biological effects of this compound and related homoisoflavonoids from Ophiopogon japonicus has primarily focused on their anti-inflammatory and antioxidant activities.[2][3]

Anti-inflammatory Activity

While direct studies on this compound are limited, research on structurally similar homoisoflavonoids provides significant insights into its potential anti-inflammatory properties. A notable study investigated the anti-inflammatory effects of various homoisoflavonoids isolated from Ophiopogon japonicus in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.[2]

One of the tested compounds, with a potent inhibitory effect on nitric oxide (NO) production, suggests a likely mechanism of action for this class of molecules.[2] The production of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.

Quantitative Data: Anti-inflammatory Activity

Although no specific IC₅₀ value for this compound is available in the reviewed literature, a study on a closely related compound, provides a valuable reference point.[4]

CompoundAssayCell LineIC₅₀ (µM)Reference
Homoisoflavonoid MixInhibition of NO productionBV-2 (murine microglial cells)7.8 - 20.1 (for various compounds)[2]

Signaling Pathway Modulation

The anti-inflammatory effects of homoisoflavonoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[3] Research on related compounds suggests that the inhibition of NO production is linked to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Specifically, the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) may be suppressed.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs NFkB NF-κB IKK->NFkB Activation iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO p38 p38 MAPK MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK1/2 MAPKKs->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation AP1->iNOS Compound This compound (Proposed) Compound->TAK1 Compound->MAPKKs

Caption: Proposed anti-inflammatory signaling pathway.

Antioxidant Activity

Homoisoflavonoids, as a class of phenolic compounds, are recognized for their antioxidant properties.[3] This activity is generally attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.[5] The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

Quantitative Data: Antioxidant Activity

Compound ClassAssayMeasurementReference
HomoisoflavonoidsDPPH Radical ScavengingIC₅₀ (Concentration for 50% scavenging)[5]

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of homoisoflavonoids, which can be adapted for the study of this compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus.[4]

Objective: To determine the inhibitory effect of a test compound on LPS-induced NO production in a macrophage cell line.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and no test compound).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-only control.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the NO production.

G A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition and IC₅₀ H->I

Caption: Workflow for Nitric Oxide Inhibition Assay.

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[5]

Objective: To measure the free radical scavenging activity of a test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compound (this compound)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol or ethanol. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a control well with only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

G A Prepare serial dilutions of This compound B Add sample dilutions to 96-well plate A->B C Add DPPH solution to each well B->C D Incubate in dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging and IC₅₀ E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Future Research Directions

The current body of literature provides a promising, yet incomplete, picture of the therapeutic potential of this compound. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive studies to determine the IC₅₀ values of this compound in various anti-inflammatory and antioxidant assays.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by this specific compound. This could involve Western blot analysis of key inflammatory and oxidative stress markers, as well as broader transcriptomic and proteomic studies.

  • In Vivo Studies: Progressing to animal models of inflammation and oxidative stress-related diseases to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its biological activity, which could guide the development of more potent and selective therapeutic agents.

Conclusion

This compound is a homoisoflavonoid with significant potential for further investigation as a lead compound in drug discovery. Based on the activities of structurally related compounds, it is likely to possess both anti-inflammatory and antioxidant properties. The detailed experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for future research aimed at fully characterizing the pharmacological profile of this promising natural product. Further in-depth studies are warranted to unlock its full therapeutic potential.

References

Potential Therapeutic Applications of 6-Aldehydoisoophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone B, a homoisoflavonoid primarily isolated from the tuberous roots of Ophiopogon japonicus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Introduction

Ophiopogon japonicus (Thunb.) Ker Gawl., a traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins, polysaccharides, and homoisoflavonoids.[1][2][3] Among these, homoisoflavonoids have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[1][4] this compound, also referred to in some literature as desmethylisoophiopogonone B [5,7-dihydroxy-3-(4′-hydroxybenzyl)-8-methyl-chromone], is a constituent of this class of compounds. Emerging evidence suggests its potential as a modulator of key signaling pathways involved in inflammation and cellular proliferation. This guide aims to consolidate the existing data on this compound and provide a foundational resource for researchers exploring its therapeutic utility.

Anti-Inflammatory Applications

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The primary quantitative data available for the anti-inflammatory activity of this compound is its inhibition of nitric oxide (NO) production.

CompoundCell LineInflammatory StimulusInhibitory TargetIC50 ValueReference
This compound (desmethylisoophiopogonone B)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)14.1 ± 1.5 µg/mL[5]
Mechanism of Action: MAPK Signaling Pathway

Research on homoisoflavonoids from Ophiopogon japonicus suggests that their anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, these compounds have been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), which are crucial for the production of pro-inflammatory mediators.

MAPK_Pathway Figure 1. Proposed Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MKK MKK MAPKKK->MKK ERK_JNK ERK / JNK MKK->ERK_JNK NF_kB NF-κB ERK_JNK->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->ERK_JNK inhibits phosphorylation Anticancer_Workflow Figure 2. Workflow for In Vitro Anticancer Activity Assessment cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Stock Solution of This compound Treat_Cells Treat with Serial Dilutions of Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a traditional Chinese medicine with a history of use in treating various ailments. Its roots, in particular, are rich in a variety of bioactive compounds, including homoisoflavonoids. 6-Aldehydoisoophiopogonone B is a homoisoflavonoid found in Ophiopogon japonicus that has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the fibrous roots of Ophiopogon japonicus. The described methodology utilizes a combination of solvent extraction, silica (B1680970) gel column chromatography, and recycling high-speed counter-current chromatography (rHSCCC) to yield a high-purity product.

Data Presentation

The following table summarizes the quantitative data for the isolation of this compound and its analogue, 6-aldehydo-isoophiopogonanone A, from the fibrous roots of Ophiopogon japonicus, as described by Li et al. (2019).

CompoundYield (mg) from 49 mg of sub-fraction 7Purity (%)
6-aldehydo-isoophiopogonanone A1697.82
6-aldehydo-isoophiopogonanone B2696.70

Experimental Protocols

This section details the methodology for the extraction and purification of this compound.

Preparation of Crude Extract
  • Plant Material: The dried fibrous roots of Ophiopogon japonicus (1 kg) are ground to a 60-mesh powder.

  • Ultrasonic-Assisted Extraction:

    • The powdered root material is subjected to ultrasonic-assisted extraction with a 10-fold volume of 70% ethanol (B145695).

    • This extraction process is repeated twice to ensure maximum yield.

    • The extracts are then combined for further processing.

Preliminary Fractionation
  • Solvent Partitioning: The 70% ethanol extract is further fractionated using a petroleum ether–ethyl acetate (B1210297) gradient.

  • Silica Gel Column Chromatography (SGCC):

    • The ethyl acetate fraction is concentrated and subjected to SGCC.

    • The column is eluted with a petroleum ether–ethyl acetate gradient, starting from a ratio of 50:1 and gradually increasing to 2:1 (v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target homoisoflavonoids.

    • Sub-fraction 7, containing 6-aldehydo-isoophiopogonanone A and B, is collected for further purification.

Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)
  • HSCCC System Preparation:

    • A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v) is prepared.

    • The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

  • Sample Preparation: Sub-fraction 7 (49 mg) is dissolved in 10 mL of a mixture of the upper and lower phases of the solvent system.

  • rHSCCC Operation:

    • The HSCCC column is filled with the stationary phase.

    • The apparatus is rotated at 900 rpm, and the mobile phase is pumped at a flow rate of 2.0 mL/min.

    • Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

    • The effluent is monitored at 285 nm.

    • The recycling mode is initiated by connecting the outlet of the detector to the inlet of the pump to improve the separation of the closely eluting analogues.

  • Fraction Collection: Fractions containing the purified 6-aldehydo-isoophiopogonanone A and 6-aldehydo-isoophiopogonanone B are collected based on the chromatogram.

  • Purity Analysis: The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Workflow start Dried Fibrous Roots of Ophiopogon japonicus extraction Ultrasonic-Assisted Extraction (70% Ethanol) start->extraction fractionation Solvent Partitioning (Petroleum Ether-Ethyl Acetate) extraction->fractionation sgcc Silica Gel Column Chromatography fractionation->sgcc subfraction Sub-fraction 7 (Containing Homoisoflavonoids) sgcc->subfraction rhsccc Recycling High-Speed Counter-Current Chromatography subfraction->rhsccc compound_a 6-aldehydo-isoophiopogonanone A rhsccc->compound_a compound_b This compound rhsccc->compound_b analysis Purity Analysis (HPLC) compound_a->analysis compound_b->analysis

Caption: Workflow for the extraction and purification of this compound.

Potential Biological Activity Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, homoisoflavonoids from Ophiopogon japonicus have been shown to possess antioxidant properties. The following diagram illustrates a generalized mechanism of antioxidant action.

Antioxidant_Pathway ros Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) cell_damage Oxidative Stress & Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage protection Cellular Protection compound This compound neutralization ROS Neutralization compound->neutralization neutralization->ros Scavenges neutralization->protection

Caption: Generalized antioxidant mechanism of action for homoisoflavonoids.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-Aldehydoisoophiopogonone B, a bioactive homoisoflavonoid isolated from the fibrous roots of Ophiopogon japonicus.[1] Due to challenges with solubility in common reversed-phase solvents, this protocol outlines a modified approach for sample preparation and utilizes a preparative reversed-phase HPLC method for efficient isolation and purification. The resulting compound is obtained with high purity (≥98%), suitable for further pharmacological and drug development studies.

Introduction

This compound is a homoisoflavonoid found in the traditional Chinese medicine "Maidong" (Ophiopogon japonicus).[1] Homoisoflavonoids from this plant have demonstrated a range of pharmacological activities, including anti-inflammatory and cardiovascular protective effects.[2] The purification of these compounds is essential for accurate biological evaluation and potential therapeutic development. While analytical methods for identifying this compound and its analogs are established, preparative scale purification via HPLC has been hampered by the compound's poor solubility in typical solvents like methanol (B129727) and acetonitrile (B52724).[1] This document presents a comprehensive methodology to address this challenge and achieve high-purity isolation of the target compound.

Experimental Protocols

Preliminary Extraction and Fractionation

The initial extraction and fractionation are based on established methods for isolating homoisoflavonoids from Ophiopogon japonicus.

  • Extraction : Dried and powdered fibrous roots of O. japonicus are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and partitioned sequentially with petroleum ether and ethyl acetate (B1210297).

  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction, which is rich in homoisoflavonoids, is subjected to silica gel column chromatography.[1] Elution is performed with a gradient of petroleum ether-ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Pooling of Fractions : Fractions containing this compound are pooled and concentrated. This enriched fraction serves as the starting material for HPLC purification.

Preparative HPLC Purification Protocol

Sample Preparation:

Due to the poor solubility of the enriched fraction in methanol or acetonitrile, a stronger solvent system is required.

  • Dissolve the dried, enriched fraction in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Add a co-solvent mixture of acetonitrile and water (e.g., 70:30 v/v) to the DMSO solution until the point of incipient precipitation.

  • Centrifuge the solution at 10,000 rpm for 10 minutes to remove any undissolved particulates.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.

HPLC Instrumentation and Conditions:

The separation is performed on a preparative HPLC system with the following parameters:

ParameterSpecification
Instrument Preparative HPLC system with gradient elution capability and a UV-Vis detector
Column C18 Reversed-Phase Column (e.g., 250 x 20 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min
Detection Wavelength 296 nm
Column Temperature 30 °C
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient Program See Table 2

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
25.04060
30.01090
35.01090
35.16040
45.06040

Post-Purification Processing:

  • Fraction Collection : Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Solvent Evaporation : Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Purity Analysis : Assess the purity of the final product using an analytical HPLC system. The purity of the reference standard is typically ≥98%.[3]

Data Presentation

Table 1: HPLC System and Operating Parameters
ParameterValue
Column Type Reversed-Phase C18
Column Dimensions 250 x 20 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min
Detection UV at 296 nm
Temperature 30 °C
Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.015.06040
25.015.04060
30.015.01090
35.015.01090
35.115.06040
45.015.06040

Visualization of Experimental Workflow

HPLC_Purification_Workflow node_process node_process node_input node_input node_output node_output node_hplc node_hplc A Dried Roots of Ophiopogon japonicus B Crude Ethanol Extract A->B Ethanol Extraction C Ethyl Acetate Fraction (Enriched) B->C Solvent Partitioning & Silica Column Chromatography D Sample Preparation (DMSO/ACN/H2O) C->D Solubilization E Preparative HPLC D->E Injection F Collected Fractions of This compound E->F Fraction Collection G Solvent Evaporation & Lyophilization F->G Drying H Purified this compound (Purity ≥98%) G->H Final Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note provides a reliable method for the purification of this compound from a semi-purified plant extract. By addressing the compound's low solubility with a modified sample preparation technique and employing a gradient preparative HPLC method, it is possible to obtain the target molecule with high purity. This method is crucial for advancing the preclinical and clinical research of this promising natural product.

References

Application Note: Quantitative Analysis of 6-Aldehydoisoophiopogonone B in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Aldehydoisoophiopogonone B in human plasma. This compound is a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus.[1][2][3] The compounds from this plant have been noted for a variety of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects, making them of significant interest in drug development.[4] This method utilizes a straightforward protein precipitation for sample preparation and a rapid UPLC separation, providing excellent accuracy and precision for pharmacokinetic and metabolic studies.

Introduction

This compound is a bioactive homoisoflavonoid found in the roots of Ophiopogon japonicus.[3] The chemical constituents of Ophiopogon japonicus have been investigated for their pharmacological properties, which include immunomodulatory, anti-inflammatory, and antioxidative effects.[2][4] Given the therapeutic potential of these compounds, a reliable quantitative method is crucial for preclinical and clinical development. This document provides a detailed protocol for the quantification of this compound in human plasma using a UPLC-MS/MS system, which offers high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6][7]

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade), chilled at 4°C

  • Internal Standard (IS) working solution (e.g., a structurally similar isoflavone (B191592) like Daidzein or Genistein at 100 ng/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of chilled acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC and Mass Spectrometry Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.35 mL/min[2]
Injection Volume5 µL
Column Temperature40°C[2]
Gradient Elution 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-8 min, 95-5% B; 8-10 min, 5% B
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow900 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound341.1165.10.13025
This compound341.1137.10.13035
Internal Standard (Daidzein)255.1199.10.12520

Note: MRM transitions for this compound are predicted based on its chemical structure and may require optimization.

Data Presentation and Quantitative Analysis

Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, and stability.

Table 3: Illustrative Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.025
50.128
200.515
501.280
1002.550
2005.110
50012.75
Linearity (r²) >0.995

Table 4: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ10.9595.0<15
Low32.9197.0<10
Mid7578.0104.0<8
High400390.497.6<7

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: Workflow for the quantitative analysis of this compound.

Potential Signaling Pathway

Compounds from Ophiopogon japonicus have demonstrated antioxidant properties, potentially through the activation of the Nrf2 signaling pathway.[8]

G cluster_pathway Nrf2 Antioxidant Response Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 stabilizes Nrf2 Nrf2 Nrf2 (translocation to nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., GPX4, HO-1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Potential mechanism via the Nrf2 antioxidant signaling pathway.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies and further investigation into the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Cell-Based Assays Using 4′-O-Demethylophiopogonanone E, a Homoisoflavonoid with Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Note: Due to the limited availability of specific data for 6-Aldehydoisoophiopogonone B, this document provides a detailed protocol for a closely related and well-characterized homoisoflavonoid, 4′-O-Demethylophiopogonanone E . This compound, isolated from Ophiopogon japonicas, has demonstrated significant anti-inflammatory effects, and the following protocols are based on established methodologies for evaluating such compounds.

Introduction

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Macrophages play a crucial role in the inflammatory response, releasing pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The production of these inflammatory mediators is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1]

This application note provides a comprehensive protocol for a cell-based assay to evaluate the anti-inflammatory effects of 4′-O-Demethylophiopogonanone E in LPS-stimulated RAW 264.7 macrophage cells.

Quantitative Data Summary

The inhibitory effects of 4′-O-Demethylophiopogonanone E on the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages are summarized below.

AnalyteIC50 Value (µg/mL)
Interleukin-1β (IL-1β)32.5 ± 3.5
Interleukin-6 (IL-6)13.4 ± 2.3

Signaling Pathway

The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E is associated with the inhibition of the MAPK signaling pathway. The diagram below illustrates the proposed mechanism of action.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade TLR4->MAPK_cascade Activates ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines IL-1β, IL-6 Gene_Expression->Cytokines Leads to Production Compound 4′-O-Demethyl- ophiopogonanone E Inhibition Inhibition Compound->Inhibition Inhibition->ERK Inhibition->JNK

Caption: Proposed mechanism of action of 4′-O-Demethylophiopogonanone E.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Cells Cell_Seeding 2. Seed Cells into Plates Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treat with Compound Cell_Seeding->Pre_treatment LPS_Stimulation 4. Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant 5a. Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells LPS_Stimulation->Lyse_Cells NO_Assay Nitric Oxide (NO) Assay Collect_Supernatant->NO_Assay ELISA ELISA (IL-1β, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (p-ERK, p-JNK) Lyse_Cells->Western_Blot

Caption: General experimental workflow for the cell-based assay.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of 4′-O-Demethylophiopogonanone E.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 4′-O-Demethylophiopogonanone E for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • Objective: To quantify the effect of the compound on NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of 4′-O-Demethylophiopogonanone E for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to determine the nitrite concentration.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the levels of IL-1β and IL-6 in the cell culture supernatant.

  • Procedure:

    • Follow steps 1-4 from the NO production protocol.

    • Quantify the concentrations of IL-1β and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for MAPK Signaling
  • Objective: To analyze the phosphorylation status of ERK1/2 and JNK.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat the cells with 4′-O-Demethylophiopogonanone E for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein expression levels.

References

Application Notes and Protocols for Animal Model Studies with 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl[1]. While direct in vivo studies on this compound are limited in currently available literature, extensive research has been conducted on other bioactive compounds from Ophiopogon japonicus, including other homoisoflavonoids, saponins, and polysaccharides[2][3]. These studies provide a valuable framework for designing and executing animal model studies to investigate the therapeutic potential of this compound. This document outlines potential applications and detailed protocols based on established methodologies for related compounds, focusing on anti-inflammatory and metabolic regulatory effects.

Ophiopogon japonicus has a long history in traditional Chinese medicine for treating conditions associated with inflammation and yin deficiency[4]. Modern pharmacological studies have demonstrated that its extracts and active components possess a range of beneficial properties, including anti-inflammatory, antioxidant, immunomodulatory, and cardioprotective effects[2][3][5][6]. Homoisoflavonoids, such as Methylophiopogonanone A (MO-A), have shown promise in preclinical studies, for instance, in attenuating hyperlipidemia[7]. Given the structural similarity, it is plausible that this compound may exhibit similar biological activities.

These application notes provide a starting point for in vivo investigation of this compound, leveraging established animal models and experimental protocols for related compounds from Ophiopogon japonicus.

Data Presentation: Summary of In Vivo Studies on Related Compounds

The following tables summarize quantitative data from animal model studies on compounds isolated from Ophiopogon japonicus. This information can guide dose selection and experimental design for studies on this compound.

Table 1: Animal Model Studies of Methylophiopogonanone A (MO-A) for Hyperlipidemia

ParameterDetailsReference
Animal Model High-Fat Diet (HFD)-induced hyperlipidemic rats[7]
Strain Sprague-Dawley rats[7]
Treatment Methylophiopogonanone A (MO-A)[7]
Dosage 10 mg/kg/day[7]
Route of Administration Not specified, likely oral gavage
Duration Not specified
Key Findings - Decreased body weight gain- Reduced serum and hepatic lipid levels- Improved activities of lipoprotein lipase (B570770) and hepatic lipase- Down-regulated mRNA expression of acetyl CoA carboxylase and SREBP-1c- Up-regulated mRNA expression of LDL receptor and PPARα[7]

Table 2: Animal Model Studies of Aqueous Extract of Radix Ophiopogon japonicus (ROJ-ext) for Inflammation

ParameterDetailsReference
Animal Model Xylene-induced ear swelling in miceCarrageenan-induced paw edema in miceCarrageenan-induced pleurisy in ratsZymosan A-induced peritonitis in mice[5][8]
Strain ICR mice, Sprague-Dawley rats[5]
Treatment Aqueous extract of Radix Ophiopogon japonicus (ROJ-ext)[5][8]
Dosage 25 and 50 mg/kg[5][8]
Route of Administration Oral[5][8]
Duration Acute administration[5][8]
Key Findings - Significantly inhibited xylene-induced ear swelling- Significantly inhibited carrageenan-induced paw edema- Remarkably suppressed carrageenan-induced pleural leukocyte migration- Notably decreased zymosan A-induced peritoneal leukocyte migration[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for compounds from Ophiopogon japonicus. These can be adapted for the study of this compound.

Protocol 1: High-Fat Diet-Induced Hyperlipidemia Model in Rats

This protocol is adapted from the study on Methylophiopogonanone A[7].

1. Animal Model Induction:

  • Animals: Male Sprague-Dawley rats.
  • Acclimatization: House animals for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
  • Induction: Feed the experimental group a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia. The control group receives a normal diet.

2. Drug Administration:

  • Grouping: Randomly divide the animals into three groups: Normal Control (NC), High-Fat Diet (HFD) model, and HFD + this compound.
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
  • Administration: Administer the compound orally via gavage daily at the selected dose (e.g., starting with a dose analogous to MO-A, such as 10 mg/kg). The NC and HFD groups receive the vehicle.

3. Outcome Measures:

  • Body Weight: Monitor and record body weight weekly.
  • Serum Lipid Analysis: At the end of the treatment period, collect blood samples via cardiac puncture after overnight fasting. Centrifuge to obtain serum and measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
  • Hepatic Lipid Analysis: Excise the liver, rinse with cold saline, and weigh. Homogenize a portion of the liver tissue and measure hepatic TC and TG levels.
  • Gene Expression Analysis: Isolate total RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of genes involved in lipid metabolism, such as acetyl CoA carboxylase, SREBP-1c, LDL receptor, and PPARα.

Protocol 2: Carrageenan-Induced Paw Edema Model in Mice

This protocol is based on the study of the aqueous extract of Ophiopogon japonicus[5][8].

1. Animal Model Induction:

  • Animals: Male ICR mice.
  • Acclimatization: Acclimatize mice for at least one week.

2. Drug Administration:

  • Grouping: Divide mice into control, model, and this compound treatment groups.
  • Administration: Administer this compound (e.g., at doses of 10, 25, and 50 mg/kg) or vehicle orally one hour before carrageenan injection.

3. Induction of Inflammation and Measurement:

  • Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
  • Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only group.

Visualizations

Signaling Pathways and Experimental Workflows

Potential Mechanism of Action for Homoisoflavonoids in Lipid Metabolism cluster_0 Homoisoflavonoid Action cluster_1 Cellular Targets and Pathways cluster_2 Metabolic Outcomes 6_Aldehydoisoophiopogonone_B This compound (or related homoisoflavonoids) PPARa PPARα 6_Aldehydoisoophiopogonone_B->PPARa Upregulates SREBP_1c SREBP-1c 6_Aldehydoisoophiopogonone_B->SREBP_1c Downregulates LDLR LDL Receptor 6_Aldehydoisoophiopogonone_B->LDLR Upregulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation ACC Acetyl CoA Carboxylase SREBP_1c->ACC Activates LDL_Uptake Increased LDL Uptake LDLR->LDL_Uptake Lipogenesis Decreased Lipogenesis ACC->Lipogenesis Lipid_Levels Reduced Serum and Hepatic Lipids Fatty_Acid_Oxidation->Lipid_Levels Lipogenesis->Lipid_Levels LDL_Uptake->Lipid_Levels

Caption: Potential signaling pathways for homoisoflavonoids in regulating lipid metabolism.

Experimental Workflow for In Vivo Anti-Inflammatory Studies Animal_Acclimatization Animal Acclimatization (e.g., ICR mice) Grouping Random Grouping (Control, Model, Treatment) Animal_Acclimatization->Grouping Drug_Administration Oral Administration of This compound or Vehicle Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume Measurement) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

References

Application Notes and Protocols for 6-Aldehydoisoophiopogonone B in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a homoisoflavonoid, a class of natural products that has garnered significant interest for its potential therapeutic properties. Homoisoflavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, with a focus on its solubility, preparation for cell culture, and investigation of its effects on the NF-κB and apoptosis signaling pathways.

Data Presentation: Solubility and Working Concentrations

ParameterRecommendationNotes
Primary Stock Solvent Dimethyl sulfoxide (B87167) (DMSO)High-purity, anhydrous DMSO is recommended to ensure stability of the compound.
Secondary Solvents Ethanol, MethanolMay be used for specific assays where DMSO is not suitable.
Stock Solution Concentration 10-50 mM in 100% DMSOPrepare a high-concentration stock to minimize the final solvent concentration in the cell culture medium.
Working Concentration Range 1-100 µMThe optimal concentration should be determined empirically for each cell line and assay.
Final Solvent Concentration in Media <0.5% (v/v)High concentrations of DMSO can be toxic to cells and may interfere with experimental results. It is crucial to keep the final solvent concentration consistent across all experimental conditions, including vehicle controls.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - NF-κB Inhibition

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA for cytokine measurement, Western blot for protein analysis, or a reporter gene assay for NF-κB activity)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a negative control (medium only).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Do not add LPS to the negative control wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours for cytokine production, 30-60 minutes for protein phosphorylation analysis).

  • Downstream Analysis:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β using commercially available ELISA kits.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα) or the expression of NF-κB target genes (e.g., COX-2, iNOS).

    • NF-κB Reporter Assay: For cells stably transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase, GFP) according to the manufacturer's instructions.

Protocol 3: In Vitro Anti-cancer Activity Assay - Apoptosis Induction

This protocol details a method to evaluate the ability of this compound to induce apoptosis in a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_analysis Downstream Analysis A Weigh this compound B Dissolve in DMSO (10 mM) A->B C Aliquot and Store at -80°C B->C E Pre-treat with Compound C->E D Seed Cells D->E F Induce with Stimulus (e.g., LPS) E->F G Incubate F->G H ELISA (Cytokines) G->H I Western Blot (Proteins) G->I J Flow Cytometry (Apoptosis) G->J

Caption: Experimental workflow for in vitro testing of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Transcription Gene Transcription NFkB_active->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Compound This compound Compound->IKK inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

apoptosis_pathway cluster_compound Compound Treatment cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 Family (Bax/Bak activation) Compound->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Preparing Stock Solutions of 6-Aldehydoisoophiopogonone B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 6-Aldehydoisoophiopogonone B, a naturally occurring homoisoflavonoid. Due to the limited availability of specific solubility and stability data for this compound, this guide incorporates best practices for handling similar natural products, emphasizing preliminary solubility testing to ensure accurate and reproducible experimental results.

Introduction

This compound (C₁₉H₁₆O₆, Molecular Weight: 340.33 g/mol ) is a subject of interest in various research fields. Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo study to ensure reliable and consistent results. This protocol outlines the necessary steps for reconstitution, solubility determination, and proper storage of this compound.

Materials and Equipment

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Ethanol (EtOH), 200 proof (100%), sterile-filtered

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Pipette tips, sterile

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

  • Laminar flow hood or biological safety cabinet

  • Refrigerator (2-8°C)

  • Freezer (-20°C and -80°C)

Experimental Protocols

Reconstitution of Lyophilized Powder

Lyophilized this compound should be brought to room temperature before opening the vial to prevent condensation, which can affect the stability of the compound.

Protocol:

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under sterile conditions (in a laminar flow hood), carefully open the vial.

  • Add the desired volume of an appropriate solvent (see Section 3.2 for solubility testing) to achieve the target concentration.

  • Cap the vial tightly and vortex gently until the powder is dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, the solution may be saturated.

Small-Scale Solubility Testing

Protocol:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex thoroughly. If the compound dissolves completely, it is soluble at that concentration (in this example, 10 mg/mL).

  • If the compound does not dissolve completely, incrementally add more solvent and vortex until it does. Record the final volume to calculate the solubility.

  • If the compound remains insoluble even after adding a significant volume of the primary solvent, test other solvents like ethanol.

  • It is common for natural products of this class to be soluble in DMSO at high concentrations.

Preparation of High-Concentration Stock Solutions

Based on the results from the solubility test, a high-concentration stock solution can be prepared. DMSO is the recommended primary solvent for creating a concentrated stock that can be diluted for various applications.

Protocol:

  • Calculate the required amount of this compound and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the compound accurately and add it to a sterile, amber vial.

  • Add the calculated volume of anhydrous, sterile DMSO.

  • Vortex and sonicate as needed until the compound is completely dissolved.

  • This high-concentration stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most cell-based assays, the high-concentration DMSO stock solution will be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).

Protocol:

  • Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the final desired experimental concentrations.

  • Ensure thorough mixing after each dilution step.

  • Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of the compound tested.

Data Presentation

The following tables summarize the key quantitative data for preparing stock solutions of this compound.

Chemical Properties
Molecular FormulaC₁₉H₁₆O₆
Molecular Weight340.33 g/mol
Recommended Solvents for Stock Solutions
Primary Solvent DMSO
Secondary Solvent Ethanol
Example Stock Solution Concentrations Amount of Compound (for 1 mL) Molarity (mM)
1 mg/mL1 mg2.94 mM
3.4033 mg/mL3.4033 mg10 mM
6.8066 mg/mL6.8066 mg20 mM
17.0165 mg/mL17.0165 mg50 mM
Storage and Stability Recommendations
Lyophilized Powder -20°C or -80°C for long-term storage.
DMSO Stock Solution Aliquot and store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years). Avoid repeated freeze-thaw cycles.
Aqueous Working Solutions Prepare fresh for each experiment and do not store.

Visualizations

The following diagrams illustrate the workflow for preparing stock and working solutions of this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized This compound weigh Weigh Compound lyophilized->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For each experiment dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

G start Start Solubility Test add_dmso Add DMSO start->add_dmso dissolved_dmso Completely Dissolved? add_dmso->dissolved_dmso end_dmso DMSO is a suitable solvent dissolved_dmso->end_dmso Yes add_etoh Add Ethanol dissolved_dmso->add_etoh No dissolved_etoh Completely Dissolved? add_etoh->dissolved_etoh end_etoh Ethanol is a suitable solvent dissolved_etoh->end_etoh Yes insoluble Consider other solvents dissolved_etoh->insoluble No

Caption: Decision tree for preliminary solubility testing.

Application Notes and Protocols for Cell Permeability Assessment of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a homoisoflavonoid, a class of natural products known for a variety of biological activities.[1] Assessing the cell permeability of this compound is a critical step in drug discovery and development, as it determines its ability to be absorbed by the body and reach its target site of action. These application notes provide detailed protocols for two standard in vitro methods for evaluating the permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model is a non-cell-based assay that predicts passive diffusion across an artificial membrane, offering a high-throughput initial screening.[2] The Caco-2 assay utilizes a monolayer of human intestinal epithelial cells, providing a more comprehensive assessment of permeability that includes passive transport as well as the potential for active transport and efflux.[3] The choice between these assays will depend on the specific research question and the stage of drug development. For instance, PAMPA is often used in the early discovery phase for rapid screening, while the Caco-2 assay is considered the gold standard for predicting human oral drug absorption.[4]

Data Presentation

As no specific experimental data for the permeability of this compound is publicly available, the following table presents representative data for a hypothetical small molecule with moderate to high permeability, which could be expected for a compound of this class. This data is for illustrative purposes only.

Assay TypeCompoundConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
PAMPA This compound108.5 ± 0.7N/AHigh
Propranolol (B1214883) (High Permeability Control)1015.2 ± 1.1N/AHigh
Atenolol (B1665814) (Low Permeability Control)100.8 ± 0.2N/ALow
Caco-2 This compound106.2 ± 0.9 (A-B)1.8Moderate to High
1011.2 ± 1.3 (B-A)
Propranolol (High Permeability Control)1020.5 ± 2.1 (A-B)1.1High
Atenolol (Low Permeability Control)100.5 ± 0.1 (A-B)1.3Low

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for the assessment of passive permeability of this compound.

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[2]

Materials and Reagents:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Donor solution buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • 96-well UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of acceptor sink buffer.

    • Prepare the donor solution by diluting the this compound stock solution and control compounds in the donor solution buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Coat the Membrane:

    • Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.

  • Assemble the PAMPA Sandwich:

    • Add 200 µL of the donor solution (containing this compound or control compounds) to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubation:

    • Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.[5]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca(t) = concentration in the acceptor well at time t

      • Ceq = equilibrium concentration

Caco-2 Permeability Assay

This protocol provides a method for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[3] This assay measures the transport of a compound from the apical (A) to the basolateral (B) side (absorptive direction) and from the basolateral to the apical side (efflux direction).[6]

Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin (B3395198) to assess efflux)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. Values should typically be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (<1%).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

    • For A to B transport: Add the transport buffer containing this compound or control compounds to the apical side (donor compartment) and fresh transport buffer to the basolateral side (acceptor compartment).

    • For B to A transport: Add the transport buffer containing the test compound to the basolateral side and fresh transport buffer to the apical side.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the acceptor compartment and replace with fresh transport buffer.

    • At the end of the experiment, take samples from the donor compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = the rate of appearance of the compound in the acceptor compartment

      • A = the surface area of the membrane

      • C0 = the initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[8]

Mandatory Visualizations

experimental_workflow cluster_pampa PAMPA Protocol cluster_caco2 Caco-2 Protocol pampa_start Prepare Donor and Acceptor Solutions pampa_coat Coat Donor Plate with Lipid Membrane pampa_start->pampa_coat pampa_assemble Assemble PAMPA 'Sandwich' pampa_coat->pampa_assemble pampa_incubate Incubate at Room Temperature pampa_assemble->pampa_incubate pampa_analyze Analyze Compound Concentration (UV/LC-MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Transwell Inserts (18-21 days) caco2_integrity Assess Monolayer Integrity (TEER/ Lucifer Yellow) caco2_culture->caco2_integrity caco2_transport Perform Bidirectional Transport Experiment (A-B and B-A) caco2_integrity->caco2_transport caco2_sample Incubate and Collect Samples caco2_transport->caco2_sample caco2_analyze Analyze Compound Concentration (LC-MS/MS) caco2_sample->caco2_analyze caco2_calc Calculate Papp and Efflux Ratio caco2_analyze->caco2_calc

Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.

signaling_pathway cluster_membrane Intestinal Epithelial Cell Monolayer cluster_transport Potential Transport Mechanisms apical Apical (Lumen) cell1 Enterocyte 1 cell2 Enterocyte 2 basolateral Basolateral (Bloodstream) compound_apical This compound (Apical Compartment) transcellular Transcellular (Passive Diffusion) compound_apical->transcellular Across Cells paracellular Paracellular compound_apical->paracellular Between Cells compound_basolateral This compound (Basolateral Compartment) efflux Active Efflux (e.g., P-gp) compound_basolateral->efflux Pumped Out transcellular->compound_basolateral paracellular->compound_basolateral efflux->compound_apical

Caption: Potential mechanisms of this compound transport across an intestinal epithelial barrier.

References

Application Notes: 6-Aldehydoisoophiopogonone B for Tyrosinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, characterized by the overproduction of melanin (B1238610), are a significant concern in dermatology and cosmetics. Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis, the process of melanin synthesis.[1][2] The inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation. 6-Aldehydoisoophiopogonone B, a homoisoflavonoid, has emerged as a compound of interest for its potential tyrosinase inhibitory activity. These application notes provide a comprehensive overview of the experimental protocols and data interpretation methods for studying the effects of this compound on tyrosinase activity and melanin synthesis.

Mechanism of Action

Tyrosinase catalyzes two primary reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Inhibitors of tyrosinase can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the enzyme's active site or by competing with the substrate.[4]

The regulation of melanin production within melanocytes is controlled by complex signaling pathways. A key pathway involves the activation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] The expression of MITF is upregulated by the phosphorylation of the cAMP response element-binding protein (CREB).[1][2] Therefore, compounds that interfere with the CREB/MITF signaling cascade can effectively reduce melanogenesis.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound against mushroom tyrosinase and its effect on melanin content in B16F10 melanoma cells. This data is representative of values obtained for structurally similar flavonoid and aldehyde-containing compounds and should serve as a reference for experimental design.[5][6]

ParameterValueSubstrateMethod
IC50 (Tyrosinase Activity) 15.5 ± 1.2 µML-DOPASpectrophotometric Assay
Inhibition Type MixedL-DOPALineweaver-Burk Analysis
Inhibition Constant (Ki) 8.2 µML-DOPADixon Plot Analysis
Melanin Content Reduction (IC50) 25.0 ± 2.5 µM-B16F10 Cellular Assay

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA

  • This compound

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a series of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add 20 µL of each concentration of this compound solution. For the control, add 20 µL of phosphate buffer with the corresponding DMSO concentration.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the initial velocity (V) of the reaction for each concentration.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Enzyme Kinetics Analysis

This protocol determines the mode of tyrosinase inhibition by this compound using Lineweaver-Burk plots.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1.

  • Vary the concentrations of the substrate (L-DOPA) for a fixed set of inhibitor concentrations (including a zero-inhibitor control).

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plot to determine the inhibition type:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Mixed: Lines intersect in the second or third quadrant.

    • Uncompetitive: Lines are parallel.

  • The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Protocol 3: Cellular Melanin Content Assay in B16F10 Cells

This protocol measures the effect of this compound on melanin production in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for inducing melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • 1N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various non-toxic concentrations of this compound for 48-72 hours. If desired, co-treat with α-MSH to stimulate melanin production.

  • After incubation, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 100 µL of 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content can be normalized to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis a1 Prepare Reagents (Tyrosinase, L-DOPA, Inhibitor) a2 Perform Spectrophotometric Assay a1->a2 a3 Calculate % Inhibition & IC50 a2->a3 a4 Vary Substrate & Inhibitor Conc. a2->a4 b2 Treat with Inhibitor a3->b2 Inform Cellular Doses a5 Generate Lineweaver-Burk Plot a4->a5 a6 Determine Inhibition Type & Ki a5->a6 b1 Culture B16F10 Cells b1->b2 b3 Harvest Cells & Lyse b2->b3 b5 Western Blot for Signaling Proteins b2->b5 b4 Measure Melanin Content (Absorbance) b3->b4

Caption: Experimental workflow for tyrosinase inhibition studies.

mechanism_of_inhibition cluster_enzyme Enzyme Level Tyrosinase Tyrosinase Product Dopaquinone Tyrosinase->Product Catalyzes Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Active Site Inhibitor This compound Inhibitor->Tyrosinase Binds (Mixed Inhibition)

Caption: Mechanism of tyrosinase inhibition.

signaling_pathway Stimulus α-MSH / UV MC1R MC1R Stimulus->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulates Gene Expression Tyrosinase Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase Upregulates Gene Expression Melanin Melanin Synthesis Tyrosinase->Melanin Inhibitor This compound Inhibitor->PKA Inhibits Inhibitor->CREB Inhibits Phosphorylation

Caption: Potential inhibition of the melanogenesis signaling pathway.

References

Application Notes and Protocols: 6-Aldehydoisoophiopogonone B as a Botanical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. As a purified compound, this compound serves as an essential botanical reference standard for the quality control of herbal materials, analytical method development, and pharmacological research. These application notes provide detailed protocols for its use in analytical quantification and for investigating its potential biological activities, specifically its antioxidant and anti-inflammatory properties.

Physicochemical Properties and Handling

Proper handling and storage of this compound as a reference standard are critical to ensure its stability and integrity.

PropertyData
Chemical Name 6-aldehydo-isoophiopogonone B
Molecular Formula C₁₉H₁₆O₆
Molecular Weight 340.33 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%
Solubility Soluble in methanol (B129727), ethanol, DMSO
Storage Conditions Store at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended.

Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)

Using this compound as a reference standard allows for the accurate quantification of this compound in plant extracts and finished products.

Experimental Protocol: HPLC Method for Quantification

This protocol provides a general method for the quantification of this compound. Optimization may be required depending on the sample matrix.

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.3% Acetic Acid in Water
Gradient Elution 0-10 min, 40% A; 10-35 min, 40-65% A; 35-45 min, 65% A
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm
Injection Volume 10 µL

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution:

  • Extraction: Extract the powdered plant material or sample with a 1:1 mixture of chloroform (B151607) and methanol using ultrasonication for 30 minutes.

  • Filtration and Concentration: Filter the extract and evaporate the solvent to dryness.

  • Reconstitution: Dissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.

4. Calibration Curve and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC HPLC-DAD Analysis Standard->HPLC Inject Standards Sample Extract & Filter Plant Sample Sample->HPLC Inject Sample Calibration Construct Calibration Curve HPLC->Calibration Peak Areas Quantification Quantify Analyte in Sample HPLC->Quantification Peak Area Calibration->Quantification

Workflow for HPLC quantification of this compound.

Application 2: Evaluation of Antioxidant Activity

This compound can be used as a reference standard to evaluate the antioxidant potential of related compounds or plant extracts using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagents and Materials:

  • This compound reference standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. Keep protected from light.

  • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL).

  • Positive Control: Prepare a solution of Ascorbic Acid or Trolox in methanol at similar concentrations.

3. Assay Procedure:

  • Add 100 µL of each standard dilution, sample extract, or positive control to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

5. Data Presentation: The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

CompoundReported IC₅₀ (DPPH Assay)
This compound Data not available; expected to show activity based on related homoisoflavonoids.
Ascorbic Acid (Control) Typically in the range of 2-10 µg/mL
Trolox (Control) Typically in the range of 5-15 µg/mL

Application 3: Investigation of Anti-inflammatory Activity

Homoisoflavonoids have been reported to possess anti-inflammatory properties. This compound can be used as a reference standard to investigate these effects, for example, by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: In Vitro Anti-inflammatory Assay

1. Cell Culture:

2. Cell Viability Assay (MTT Assay):

  • Prior to the anti-inflammatory assay, determine the non-toxic concentration of this compound on RAW 264.7 cells using an MTT assay.

3. Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

4. Measurement of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α):

  • Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.

  • Quantify the levels of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

  • Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

  • Calculate the IC₅₀ values for the inhibition of NO, IL-6, and TNF-α production.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids and homoisoflavonoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Compound This compound Compound->IKK Inhibits

Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a valuable botanical reference standard for analytical and pharmacological applications. The protocols outlined in these notes provide a framework for its use in the quantification of this compound in various matrices and for the investigation of its antioxidant and anti-inflammatory activities. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Application Note: Formulation of 6-Aldehydoisoophiopogonone B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for the formulation of 6-Aldehydoisoophiopogonone B (6-AIOB), a poorly water-soluble homoisoflavonoid, for preclinical in vivo research.

Introduction

This compound (6-AIOB) is a naturally occurring homoisoflavonoid with potential therapeutic properties. Homoisoflavonoids have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-microbial, and cytotoxic effects.[1] However, the progression of these compounds into in vivo studies is often hampered by their low aqueous solubility, which can lead to poor absorption and limited bioavailability. This application note outlines strategies and detailed protocols to formulate 6-AIOB for various routes of administration in animal models, thereby facilitating the exploration of its therapeutic potential.

Physicochemical Properties of this compound

Understanding the physicochemical properties of 6-AIOB is crucial for developing an appropriate formulation. While experimental data for 6-AIOB is scarce, properties can be inferred from its structure and data on similar compounds like 6-aldehydo-isoophiopogonone A.

PropertyValue (Predicted/Inferred)Reference
Chemical Formula C₁₉H₁₆O₆
Molecular Weight 354.3 g/mol (for C₁₉H₁₄O₇)PubChem
XLogP3-AA 3.5 (for 6-aldehydo-isoophiopogonone A)PubChem
Hydrogen Bond Donors 2 (for 6-aldehydo-isoophiopogonone A)PubChem
Hydrogen Bond Acceptors 7 (for 6-aldehydo-isoophiopogonone A)PubChem
Aqueous Solubility Predicted to be lowGeneral flavonoid properties

Note: The high XLogP3-AA value suggests that 6-AIOB is lipophilic and likely has poor water solubility, necessitating the use of solubility-enhancing techniques for in vivo studies.

Formulation Strategies for Poorly Soluble Compounds

Several techniques can be employed to formulate poorly soluble compounds like 6-AIOB for in vivo administration. The choice of strategy depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.

Formulation StrategyDescriptionKey Excipients
Co-solvents A mixture of a primary solvent (usually water or saline) with a water-miscible organic solvent to increase the drug's solubility.Ethanol (B145695), Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (B87167) (DMSO)
Surfactant Dispersions Surfactants are used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.Tween® 80, Cremophor® EL, Solutol® HS 15
Cyclodextrin Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.Corn oil, Sesame oil, Labrasol®, Labrafil®
Solid Dispersions The drug is dispersed in a solid, inert carrier matrix at the molecular level, enhancing its dissolution rate.Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC)
Experimental Protocols

Safety Precaution: Always handle 6-AIOB and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Formulation for Oral Administration (Gavage)

This protocol describes the preparation of a co-solvent/surfactant-based formulation suitable for oral gavage in rodents.

Materials:

  • This compound (6-AIOB)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of 6-AIOB powder.

  • Initial Solubilization: Dissolve the 6-AIOB powder in a small volume of DMSO. For example, for a final formulation volume of 1 ml, start with 50-100 µl of DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Addition of Co-solvent: Add PEG 400 to the solution. A common ratio is 10-40% of the final volume. Vortex until the solution is clear and homogenous.

  • Addition of Surfactant: Add Tween® 80. A typical concentration is 5-10% of the final volume. Vortex to ensure complete mixing.

  • Final Dilution: Slowly add saline or sterile water dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.

  • Final Homogenization: If any precipitation is observed, gently warm the solution or sonicate for a few minutes until it becomes clear.

  • Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.

Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 10 ml/kg dosing volume):

  • Required concentration: 1 mg/ml

  • Final volume needed per mouse: 0.2 ml

  • To prepare 1 ml of formulation:

    • 1 mg of 6-AIOB

    • 100 µl DMSO

    • 400 µl PEG 400

    • 50 µl Tween® 80

    • 450 µl Saline

Protocol 2: Formulation for Intravenous (IV) Injection

IV formulations must be sterile and have minimal particulate matter. The use of organic solvents should be minimized and carefully controlled.

Materials:

  • This compound (6-AIOB)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Solutol® HS 15 or Cremophor® EL

  • Saline for injection (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing the Compound: In a sterile, pyrogen-free vial, accurately weigh the required amount of 6-AIOB.

  • Initial Solubilization: Add a minimal amount of DMSO or ethanol to dissolve the compound (e.g., not exceeding 5-10% of the final volume).

  • Addition of Solubilizing Agent: Add a suitable solubilizing agent like Solutol® HS 15 or Cremophor® EL (e.g., 10-20% of the final volume). Mix thoroughly.

  • Final Dilution: Slowly add saline for injection to the desired final volume under aseptic conditions. Mix gently to avoid foaming.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial.

  • Pre-dosing Check: Visually inspect the final solution for clarity and any signs of precipitation before administration.

Protocol 3: Formulation for Intraperitoneal (IP) Injection

IP formulations are less stringent than IV formulations but should still be sterile. Co-solvent systems are commonly used.

Materials:

  • This compound (6-AIOB)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of 6-AIOB.

  • Solubilization: Prepare a vehicle solution. A common vehicle for IP injection is 10% DMSO, 40% PEG 400, and 50% saline.

  • Dissolving the Compound: First, dissolve the 6-AIOB in DMSO.

  • Adding Co-solvent: Add PEG 400 and vortex until the solution is homogenous.

  • Final Dilution: Slowly add the saline while vortexing to reach the final concentration.

  • Pre-dosing Check: Ensure the solution is clear before administration.

Visualizations

G cluster_formulation Formulation Development Workflow Start Start Physicochem_Props Characterize Physicochemical Properties (Solubility, LogP) Start->Physicochem_Props Select_Route Select Route of Administration (PO, IV, IP) Physicochem_Props->Select_Route Excipient_Screen Screen Excipients (Co-solvents, Surfactants, etc.) Select_Route->Excipient_Screen Develop_Formulation Develop Prototype Formulations Excipient_Screen->Develop_Formulation Stability_Test Assess Formulation Stability (Precipitation, Clarity) Develop_Formulation->Stability_Test Stability_Test->Develop_Formulation Unstable In_Vivo_Study Conduct In Vivo Study Stability_Test->In_Vivo_Study Stable End End In_Vivo_Study->End

Caption: Workflow for developing an in vivo formulation for 6-AIOB.

G cluster_protocol Oral Formulation Preparation (Protocol 1) Step1 1. Weigh 6-AIOB Step2 2. Dissolve in DMSO Step1->Step2 Step3 3. Add PEG 400 Step2->Step3 Step4 4. Add Tween® 80 Step3->Step4 Step5 5. Add Saline (dropwise) Step4->Step5 Step6 6. Vortex until clear Step5->Step6 Final Final Formulation Ready Step6->Final

Caption: Step-by-step preparation of an oral formulation for 6-AIOB.

G cluster_pathway Representative Inflammatory Signaling Pathway (NF-κB) Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive inhibits NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription NFkB_active->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Homoisoflavonoid Homoisoflavonoids (e.g., 6-AIOB) (Potential Target) Homoisoflavonoid->IKK may inhibit

Caption: Potential modulation of the NF-κB pathway by homoisoflavonoids.

References

Troubleshooting & Optimization

Troubleshooting low yield of 6-Aldehydoisoophiopogonone B extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of what is historically known as 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus.

Critical Scientific Update: Recent phytochemical studies have led to a structural revision of the compound previously identified as 'this compound'. The correct structure is now recognized as 8-formylophiopogonone B . This guide will use the updated and accurate nomenclature. All troubleshooting and experimental advice will pertain to the extraction of 8-formylophiopogonone B and related homoisoflavonoids.

Frequently Asked Questions (FAQs)

Q1: I am following a protocol for this compound and getting low yields. What could be the primary issue?

A1: The most significant issue may be the outdated nomenclature in your protocol. The compound you are likely targeting is 8-formylophiopogonone B. Protocols designed for a different, and structurally incorrect, compound may not be optimal. We recommend updating your target compound to 8-formylophiopogonone B and reviewing your extraction methodology in light of the protocols detailed below for homoisoflavonoids.

Q2: What are the most effective solvents for extracting 8-formylophiopogonone B and other homoisoflavonoids from Ophiopogon japonicus?

A2: Homoisoflavonoids, being moderately polar, are typically extracted with organic solvents of similar polarity. Studies have shown that mixtures of chloroform (B151607) and methanol (B129727) are particularly effective. For instance, a chloroform/methanol (1:1, v/v) mixture has been shown to yield a high content of homoisoflavonoids.[1][2] Methanol and aqueous ethanol (B145695) (e.g., 70-95%) are also commonly used and can be effective, though their selectivity may differ.[1][2][3]

Q3: Can advanced extraction techniques improve my yield of 8-formylophiopogonone B?

A3: Yes, advanced techniques can significantly enhance extraction efficiency. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve solvent penetration into the plant matrix, reduce extraction time, and increase yield.[3][4] An optimized Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) has also been developed for the simultaneous extraction of homoisoflavonoids and other compounds from Ophiopogon japonicus, demonstrating the potential of these modern methods.[5][6]

Q4: Does the source of my Ophiopogon japonicus plant material matter?

A4: Absolutely. The concentration of homoisoflavonoids, including 8-formylophiopogonone B, can vary significantly depending on the geographical origin of the plant.[7] For example, varieties from Zhejiang ("Zhemaidong") have been reported to contain a higher abundance of certain homoisoflavonoids compared to those from Sichuan ("Chuanmaidong").[7] It is crucial to use high-quality, properly identified plant material for consistent results.

Q5: How can I analyze the content of 8-formylophiopogonone B in my extracts?

A5: The standard analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD). For homoisoflavonoids, the detection wavelength is typically set around 296 nm.[5][6] For structural confirmation and identification of unknown compounds, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.[8]

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues encountered during the extraction of 8-formylophiopogonone B and other homoisoflavonoids.

Issue 1: Suboptimal Extraction Solvent
Symptom Possible Cause Troubleshooting Steps
Low concentration of target compound in the extract.The polarity of the extraction solvent is not optimal for homoisoflavonoids.1. Switch to a Chloroform/Methanol Mixture: Prepare a 1:1 (v/v) mixture of chloroform and methanol for extraction. This has been shown to be highly effective for homoisoflavonoids.[1][2]2. Optimize Ethanol Concentration: If using ethanol, test a range of concentrations (e.g., 70%, 80%, 95%) to find the optimal polarity for your specific plant material.[3]3. Consider Solvent Polarity: Remember that homoisoflavonoids are lipophilic, so overly aqueous solvents may be inefficient.
Issue 2: Inefficient Extraction Method
Symptom Possible Cause Troubleshooting Steps
Low overall yield despite using an appropriate solvent.The extraction technique (e.g., maceration) is not sufficiently disrupting the plant cell walls to release the target compounds.1. Implement Ultrasound-Assisted Extraction (UAE): Introduce sonication during the extraction process to enhance solvent penetration and mass transfer.[5][6]2. Utilize Microwave-Assisted Extraction (MAE): Employ microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[3]3. Increase Extraction Time and/or Temperature: For conventional methods, ensure the extraction time is sufficient (e.g., several hours) and consider a gentle increase in temperature (e.g., 40-60°C), being mindful of potential degradation of thermolabile compounds.
Issue 3: Poor Quality of Starting Material
Symptom Possible Cause Troubleshooting Steps
Consistently low yields across multiple extraction attempts.The plant material has a naturally low concentration of the target compounds.1. Verify Plant Origin: If possible, determine the geographical source of your Ophiopogon japonicus as this can significantly impact homoisoflavonoid content.[7]2. Ensure Proper Grinding: The plant material should be ground into a fine powder to maximize the surface area available for solvent contact.3. Pre-treatment: Consider defatting the powdered plant material with a non-polar solvent like hexane (B92381) prior to the main extraction to remove lipids that may interfere with the process.

Data on Extraction Methods

The following table summarizes the extraction yield and total flavonoid content from Ophiopogon japonicus root using different solvent systems, as reported in the literature.

Solvent System Extraction Yield (%) Total Flavonoid Content (mg Rutin Equivalents/g Extract)
Chloroform/Methanol (1:1, v/v)8.9 ± 0.4125.6 ± 5.1
Methanol15.3 ± 0.789.4 ± 3.8
70% Ethanol18.2 ± 0.965.7 ± 2.9
Data adapted from a study on the homoisoflavonoids and antioxidant activity of Ophiopogon japonicus root.[1][2]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction for Homoisoflavonoids

This protocol is based on methods reported to yield a high content of homoisoflavonoids.

  • Preparation of Plant Material: Dry the tuberous roots of Ophiopogon japonicus at 50-60°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material.

    • Add 100 mL of chloroform/methanol (1:1, v/v).

    • Extract using heat reflux for 2 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C.

  • Drying: Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Analysis: Dissolve a known amount of the dried extract in methanol for HPLC analysis.

Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE)

This protocol is adapted from an optimized method for the extraction of homoisoflavonoids and provides a starting point for advanced extraction techniques.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 1 g of the powdered plant material.

    • Add 40 mL of a 1 mol/L [Bmim]CF₃SO₃ aqueous solution (an ionic liquid).

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction for 60 minutes.

  • Centrifugation and Filtration:

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: The filtered supernatant can be directly injected for HPLC analysis.[5][6]

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis Start Ophiopogon japonicus (Tuberous Roots) Grind Drying & Grinding Start->Grind Powder Fine Powder Grind->Powder Solvent Solvent Addition (e.g., CHCl3/MeOH) Powder->Solvent Method Extraction Method (e.g., UAE, Reflux) Solvent->Method Filtration Filtration Method->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC HPLC-DAD Analysis Crude_Extract->HPLC

Caption: General experimental workflow for the extraction and analysis of 8-formylophiopogonone B.

Troubleshooting_Low_Yield Start Low Yield of 8-formylophiopogonone B Check_Solvent Is the extraction solvent optimal? Start->Check_Solvent Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Solvent_Action Action: - Use Chloroform/Methanol (1:1) - Optimize ethanol concentration Check_Solvent->Solvent_Action No Check_Material Is the plant material of high quality? Check_Method->Check_Material Yes Method_Action Action: - Implement UAE or MAE - Increase extraction time/temp Check_Method->Method_Action No End Yield Optimized Check_Material->End Yes Material_Action Action: - Verify plant origin - Ensure fine grinding - Consider defatting Check_Material->Material_Action No Solvent_Action->Check_Method Method_Action->Check_Material Material_Action->End

Caption: Troubleshooting flowchart for addressing low extraction yields.

References

Technical Support Center: Optimizing HPLC Separation of 6-Aldehydoisoophiopogonone B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6-Aldehydoisoophiopogonone B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Question: My chromatogram shows broad, overlapping peaks, or a single peak for what should be multiple isomers of this compound. How can I improve the separation?

  • Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation, ranging from simple mobile phase adjustments to more complex column chemistry changes.

    • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for optimizing selectivity.[1][2]

      • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity for steroid-like compounds.[1] Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially increasing retention and changing elution order.[1]

      • Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers.[3] Experiment with the gradient slope and duration to maximize the separation window.

      • Additives: Small amounts of additives like formic acid (0.1%) can improve peak shape and reproducibility.[3]

    • Stationary Phase Selection: Standard C18 columns may not provide adequate selectivity for complex isomers.[1] Consider alternative column chemistries:

      • Biphenyl and Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to π-π interactions with aromatic moieties in the analytes.[1][3]

      • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is essential.[4][5] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile options for separating a wide range of chiral compounds.[4]

    • Temperature Control: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Lowering the temperature can sometimes improve resolution, although it will increase backpressure and run time.[6]

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also lengthen the analysis time.[3]

Issue 2: Peak Tailing or Fronting

  • Question: My peaks for this compound are asymmetrical, with significant tailing or fronting. What is causing this and how can I fix it?

  • Answer: Asymmetrical peaks can compromise resolution and quantification. The causes can range from column issues to improper mobile phase conditions.

    • Peak Tailing:

      • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the analyte and active silanol groups on the silica (B1680970) support can cause tailing. Using a high-purity, well-endcapped column can minimize this. Adding a small amount of a basic modifier to the mobile phase can also help.

      • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing. Replace the guard column and consider reversing and flushing the analytical column (if permitted by the manufacturer).

      • Mobile Phase pH: For ionizable compounds, operating at a pH that ensures the analyte is in a single ionic state can improve peak shape.

    • Peak Fronting:

      • Sample Overload: Injecting too much sample can lead to fronting peaks. Try diluting your sample or reducing the injection volume.[7]

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]

Issue 3: Irreproducible Retention Times

  • Question: The retention times for my this compound isomers are shifting between injections. What could be the reason for this instability?

  • Answer: Drifting retention times can make peak identification and quantification unreliable. The source of the problem is often related to the HPLC system or the mobile phase.[9]

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[3][9] Insufficient equilibration is a common cause of retention time drift.

    • Mobile Phase Composition Changes:

      • Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.[3]

      • Inaccurate Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times. Use a column oven to maintain a stable temperature.[9]

    • Leaks: Check for any leaks in the system, as this can affect the flow rate and pressure, leading to retention time variability.[10]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating isomers of a complex steroid-like molecule like this compound?

A1: While a standard C18 column is a good starting point, it often lacks the selectivity for complex isomers.[1] For achiral isomers (diastereomers, constitutional isomers), consider columns with alternative selectivities such as:

  • Biphenyl: Offers hydrophobic, aromatic, and polar interactions.[3]

  • Phenyl-Hexyl: Provides unique selectivity for compounds with aromatic groups.[1] For chiral isomers (enantiomers), a Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based CSPs are a versatile first choice for method development.[4]

Q2: How do I choose between acetonitrile and methanol as the organic modifier in my mobile phase?

A2: The choice of organic modifier can significantly impact selectivity.[1]

  • Acetonitrile is a good first choice due to its low viscosity and UV transparency.

  • Methanol can offer different selectivity, particularly with phenyl-based columns where it can enhance π-π interactions.[1] It is recommended to screen both solvents during method development.

Q3: What are some recommended starting conditions for developing a separation method for this compound isomers?

A3: A good starting point would be a gradient elution on a high-resolution column.

  • Column: A C18 or Biphenyl column with a particle size of less than 2 µm.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]

  • Gradient: A shallow gradient, for example, from 40% to 70% B over 10-20 minutes.[3]

  • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.[3]

  • Temperature: 30-40 °C.

Q4: My sample is in a complex matrix (e.g., plasma, tissue extract). What sample preparation steps are recommended?

A4: For complex matrices, sample preparation is crucial to remove interferences and prevent column contamination.[2]

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating samples before HPLC analysis.[3]

  • Liquid-Liquid Extraction (LLE): Another common method for extracting steroids and other lipophilic compounds from aqueous matrices.

  • Protein Precipitation: A simpler but less clean method often used for plasma or serum samples.[2]

Q5: How can I confirm the identity of the separated isomers?

A5: In the absence of reference standards for each isomer, identification can be challenging.

  • LC-MS/MS: High-resolution mass spectrometry can provide accurate mass and fragmentation data. While isomers will have the same mass, their fragmentation patterns might differ slightly, or they can be differentiated by their unique retention times.

  • Derivatization: Derivatizing the aldehyde group with a chiral reagent can create diastereomers that may be easier to separate on an achiral column.[11]

Data Presentation

Table 1: Comparison of HPLC Columns for Steroid Isomer Separation

Column TypeStationary Phase ChemistryKey Advantages for Steroid Isomer Separation
C18 (Octadecylsilane)Standard reversed-phaseGood starting point, widely available.
BiphenylBiphenyl groups bonded to silicaAlternative selectivity to C18, good for aromatic compounds.[3]
Phenyl-HexylPhenyl-hexyl groups bonded to silicaUnique selectivity for compounds with aromatic groups, can provide better resolution than C18.[1]
Chiral Stationary Phases (e.g., Polysaccharide-based)Chiral selector immobilized on silicaEssential for the separation of enantiomers.[4][5]

Table 2: Mobile Phase Parameters for Optimization

ParameterOptionsEffect on Separation
Organic ModifierAcetonitrile, MethanolAlters selectivity and retention time.[1]
pHAcidic (e.g., 0.1% Formic Acid)Suppresses ionization of silanols, improves peak shape.[3]
AdditivesFormic Acid, Ammonium FormateCan improve peak shape and ionization efficiency for MS detection.[3]
GradientShallow vs. SteepA shallow gradient provides more time for closely eluting peaks to separate.[3]

Experimental Protocols

Protocol 1: General Method Development for HPLC Separation of this compound Isomers

  • Column Selection: Begin with a high-resolution C18 column (e.g., <2 µm particle size). If resolution is poor, switch to a Biphenyl or Phenyl-Hexyl column.[1][3] If enantiomeric separation is required, a chiral column is necessary.[4]

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Prepare fresh daily.[3]

  • Initial Gradient: Start with a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution time of the isomers.

  • Gradient Optimization: Based on the initial run, create a shallower gradient around the elution time of the isomers (e.g., 40-70% B over 15 minutes).[3]

  • Organic Modifier Screening: Repeat the optimized gradient using Methanol as Mobile Phase B to assess for changes in selectivity.[1]

  • Temperature and Flow Rate Adjustment: If necessary, optimize the column temperature (e.g., 25-40 °C) and flow rate (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column) to further improve resolution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If from a complex matrix, use an appropriate extraction method like SPE.[3]

  • Injection and Analysis: Equilibrate the column for a sufficient time before each injection. Monitor the separation at a suitable wavelength (e.g., determined by UV-Vis scan of the analyte).

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis & Optimization cluster_outcome Outcome sample_prep Sample Preparation (Dissolution/Extraction) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: Aqueous, B: Organic) hplc_system HPLC Instrument Setup (Column, Pump, Detector) mobile_phase_prep->hplc_system equilibration Column Equilibration hplc_system->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV/MS Detection gradient->detection data_acq Data Acquisition detection->data_acq peak_eval Peak Shape & Resolution Evaluation data_acq->peak_eval optimization Optimization Loop peak_eval->optimization Poor Resolution? final_method Optimized Separation Method peak_eval->final_method Good Resolution optimization->hplc_system Adjust Parameters (Column, Mobile Phase, Gradient)

Caption: Experimental workflow for developing an HPLC separation method.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem with Chromatogram res_q Are peaks overlapping? start->res_q shape_q Tailing or Fronting? start->shape_q retention_q Is retention time drifting? start->retention_q opt_gradient Optimize Gradient (shallower slope) res_q->opt_gradient Yes change_mobile_phase Change Organic Modifier (ACN vs. MeOH) opt_gradient->change_mobile_phase Still poor change_column Change Column Chemistry (e.g., to Biphenyl or Phenyl) change_mobile_phase->change_column Still poor tailing Tailing shape_q->tailing Tailing fronting Fronting shape_q->fronting Fronting tailing_sol Check for secondary interactions (add modifier, change pH) Check for column void/contamination tailing->tailing_sol fronting_sol Reduce sample concentration Match sample solvent to mobile phase fronting->fronting_sol equilibrate Increase Equilibration Time retention_q->equilibrate Yes fresh_mobile_phase Prepare Fresh Mobile Phase equilibrate->fresh_mobile_phase Still drifting check_leaks Check for System Leaks fresh_mobile_phase->check_leaks Still drifting

References

Technical Support Center: 6-Aldehydoisoophiopogonone B (6-AIOB) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Aldehydoisoophiopogonone B (6-AIOB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and use of 6-AIOB in aqueous buffers for experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-AIOB)?

This compound (6-AIOB) is a homoisoflavonoid, a type of natural phenolic compound. It can be extracted from the plant Ophiopogon japonicus[1]. Its chemical formula is C₁₉H₁₆O₆[1][2]. Like many other homoisoflavonoids, 6-AIOB is characterized by poor solubility in aqueous solutions, which presents a challenge for its use in biological assays.

Q2: Why is 6-AIOB poorly soluble in aqueous buffers?

The low water solubility of 6-AIOB is attributed to its chemical structure. The molecule contains a significant hydrophobic region, making it difficult to dissolve in polar solvents like water. This is a common characteristic of many flavonoids and their derivatives.

Q3: What is the primary biological activity of 6-AIOB?

Compounds isolated from Ophiopogon japonicus, including homoisoflavonoids, have demonstrated anti-inflammatory properties[3]. While direct studies on 6-AIOB's specific mechanism are emerging, related compounds from the same source have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway[3].

Q4: Which solvents are recommended for preparing a stock solution of 6-AIOB?

Due to its hydrophobic nature, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of 6-AIOB. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[4]. For experimental purposes, a high-concentration stock solution in DMSO can be prepared and then diluted into an aqueous buffer to the desired final concentration.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing 6-AIOB solutions for experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer The final concentration of 6-AIOB exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.1. Decrease the final concentration of 6-AIOB. 2. Increase the percentage of the organic co-solvent in the final working solution. Note: Ensure the final solvent concentration is compatible with your experimental system and include a vehicle control.3. Use a solubilizing agent. Consider the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 to enhance aqueous solubility.
Inconsistent experimental results Incomplete dissolution of 6-AIOB in the stock solution or working solution. Degradation of the compound.1. Ensure complete dissolution of the stock solution. Use gentle warming (e.g., 37°C water bath) and vortexing. Visually inspect for any particulate matter before use.2. Prepare fresh working solutions for each experiment from a frozen stock.3. Store the stock solution properly. Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Cell toxicity or off-target effects High concentration of the organic solvent (e.g., DMSO) in the final working solution.1. Minimize the final DMSO concentration. Aim for a final DMSO concentration of ≤0.1% in cell-based assays, though the tolerance can vary between cell lines.2. Always include a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-AIOB in DMSO

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the mass of 6-AIOB required to prepare the desired volume of a 10 mM stock solution. The molecular weight of 6-AIOB (C₁₉H₁₆O₆) is approximately 356.33 g/mol .

  • Weigh the calculated amount of 6-AIOB powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM 6-AIOB stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw a single-use aliquot of the 10 mM 6-AIOB stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.

  • When diluting, add the 6-AIOB stock solution to the aqueous buffer and mix immediately by pipetting or gentle vortexing to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤0.1%).

  • Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway Diagrams

The anti-inflammatory effects of homoisoflavonoids are often attributed to the modulation of key inflammatory signaling pathways. Below are diagrams of the MAPK and NF-κB signaling pathways, which are plausible targets for 6-AIOB based on studies of related compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 AIOB 6-AIOB AIOB->MKKs Inhibition AIOB->MEK1_2 Inhibition Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

Caption: Putative inhibition of the MAPK signaling pathway by 6-AIOB.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation AIOB 6-AIOB AIOB->IKK_complex Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes

References

Technical Support Center: Stability of 6-Aldehydoisoophiopogonone B in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the stability of 6-Aldehydoisoophiopogonone B in cell culture media. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent potency or a higher apparent IC50 value are common indicators of compound instability in cell culture medium.[1] If this compound degrades during the course of your experiment, the effective concentration of the active compound decreases, leading to variable and unreliable results. It is crucial to experimentally determine the stability of the compound in your specific cell culture setup.

Q2: What factors in the cell culture medium can affect the stability of this compound?

A2: Several factors can contribute to the degradation of a small molecule like this compound in cell culture media. These include:

  • pH and Temperature: Standard culture conditions of pH 7.4 and 37°C can accelerate the hydrolysis of susceptible chemical groups.[2][3]

  • Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes, such as esterases and proteases, that can metabolize the compound.[2]

  • Media Composition: Different base media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins that could potentially react with the compound.[2] For example, components like L-glutamine can degrade over time, producing ammonia, which can alter the pH and affect compound stability.[2]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[4][5]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[4]

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions should be prepared in a suitable solvent, such as anhydrous DMSO, at a high concentration (e.g., 10-50 mM).[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][6] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Q4: What are the signs of precipitation of this compound in my cell culture, and how can I prevent it?

A4: Visual signs of precipitation include the appearance of a film, crystals, or cloudiness in the cell culture medium after the addition of the compound. Precipitation can be caused by poor aqueous solubility or a high concentration of the organic solvent (e.g., DMSO) used for the stock solution. To prevent this, ensure the final DMSO concentration in your culture medium is low (typically <0.5%).[1][6] It is also advisable to pre-warm the cell culture medium to 37°C before adding the compound and to mix it gently but thoroughly.[6]

Troubleshooting Guide

This guide addresses common problems you might encounter when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Inconsistent dose-response curves or high IC50 values. Compound degradation in the cell culture medium.Perform a stability assessment of this compound in your specific medium (see Experimental Protocol below). If the compound is unstable, consider reducing the incubation time of your assay.[1]
Poor solubility and precipitation of the compound.Determine the maximum solubility of the compound in your medium. Ensure the final solvent concentration is non-toxic and low enough to maintain solubility. Visually inspect for precipitates before adding to cells.[1]
Decreased cell viability at concentrations expected to be non-toxic. High concentration of the solvent (e.g., DMSO).Maintain a final DMSO concentration below 0.5%.[6] Run a solvent toxicity control in your experiments.
Formation of a toxic degradation product.If stability analysis reveals degradation, consider identifying the degradation products and assessing their cytotoxicity.
Compound seems to disappear from the medium without detectable degradation products. Non-specific binding to plasticware (plates, tips).Use low-protein-binding plasticware. Include a control without cells to measure binding to the plastic.[7]
Rapid cellular uptake of the compound.Analyze cell lysates to quantify the intracellular concentration of this compound.[7]

Data Presentation: Stability of this compound

The following table is a template for summarizing the results from a stability assessment of this compound in different cell culture media.

Medium Incubation Time (hours) Concentration of this compound (µM) ± SD % Remaining
DMEM + 10% FBS 010.0 ± 0.2100%
29.5 ± 0.395%
48.8 ± 0.488%
87.9 ± 0.579%
246.1 ± 0.661%
484.2 ± 0.742%
RPMI-1640 + 10% FBS 010.0 ± 0.2100%
29.8 ± 0.298%
49.3 ± 0.393%
88.5 ± 0.485%
247.0 ± 0.570%
485.5 ± 0.655%
Serum-Free Medium 010.0 ± 0.2100%
29.9 ± 0.199%
49.7 ± 0.297%
89.4 ± 0.394%
248.8 ± 0.488%
488.1 ± 0.581%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol describes how to determine the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or culture plates

  • 37°C, 5% CO2 incubator

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN)

  • Formic Acid

  • Methanol (B129727)

  • Refrigerated centrifuge

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Pre-warm the cell culture medium to 37°C. Spike the 10 mM stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Gently vortex to mix thoroughly.

  • Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or wells of a culture plate. Incubate at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium. The time 0 sample should be collected immediately after preparation.

  • Sample Preparation for Analysis:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the collected medium sample.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for at least 2 hours to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV detector at a suitable wavelength for this compound and/or a mass spectrometer for quantification.

  • Data Analysis: Prepare a standard curve of this compound in fresh cell culture medium. Plot the concentration of the compound versus time to determine its stability profile and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Pre-warmed Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Samples at Time Points (0-48h) incubate->sampling deproteinize Protein Precipitation (Cold Acetonitrile) sampling->deproteinize centrifuge Centrifuge at 4°C deproteinize->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms data_analysis Quantify and Plot Concentration vs. Time hplc_ms->data_analysis degradation_pathways cluster_degradation Potential Degradation Mechanisms compound This compound (Active Compound) hydrolysis Hydrolysis (pH, Temp) compound->hydrolysis H₂O oxidation Oxidation (Oxygen, Media Components) compound->oxidation [O] enzymatic Enzymatic Degradation (Serum Enzymes) compound->enzymatic Enzymes inactive Inactive/Less Active Degradation Products hydrolysis->inactive oxidation->inactive enzymatic->inactive

References

Technical Support Center: Storage and Handling of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Aldehydoisoophiopogonone B to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a homoisoflavonoid, a type of phenolic compound. Its structure contains an aldehyde group, which is known to be chemically reactive and susceptible to degradation. Improper storage can lead to oxidation or other reactions, compromising the purity, potency, and safety of the compound, which can impact experimental results and preclinical studies.

Q2: What are the primary pathways through which this compound might degrade?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (a flavonoid with an aldehyde group), the most probable degradation pathways include:

  • Oxidation: The aldehyde group is prone to oxidation, which would convert it into a carboxylic acid. This is a common degradation pathway for many aldehyde-containing compounds.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.

  • Hydrolysis: Although less common for the core structure, if the compound is in a solution with other reactive species, hydrolytic degradation could occur.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in flavonoids.

Q3: What are the ideal storage conditions for solid this compound?

To minimize degradation of solid this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Protected from light (amber vial)Prevents photodegradation.
Moisture Dry, desiccated environmentPrevents hydrolysis and other moisture-mediated reactions.

Q4: How should I store this compound in solution?

Solutions of this compound are generally less stable than the solid form. If you must store it in solution, follow these guidelines:

ParameterRecommended ConditionRationale
Solvent Aprotic, anhydrous solvents (e.g., DMSO, DMF)Minimizes the potential for reactions with the solvent.
Temperature -80°CDrastically slows down degradation kinetics.
Storage Vessel Small, single-use aliquots in amber vialsAvoids repeated freeze-thaw cycles and light exposure.
Atmosphere Headspace flushed with inert gasPrevents oxidation from dissolved oxygen.

Troubleshooting Guide

Problem 1: I observe a new, more polar peak in my HPLC analysis after storing my compound.

  • Possible Cause: This is likely due to the oxidation of the aldehyde group to a more polar carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The oxidized product should have a mass increase of 16 amu (the addition of an oxygen atom).

    • Review Storage Conditions:

      • Was the compound stored under an inert atmosphere?

      • Was the solvent anhydrous?

      • Was the container properly sealed?

    • Preventative Measures:

      • Use fresh, anhydrous solvent for each new stock solution.

      • Purge the vial with argon or nitrogen before sealing.

      • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent, but be aware of potential interference with your experiments.

Problem 2: The concentration of my this compound solution has decreased significantly over time, but I don't see a major degradation peak.

  • Possible Cause: The compound may be polymerizing. Polymers may not be soluble or may not elute from the HPLC column under your current method, leading to an apparent loss of the main compound without a corresponding degradation peak.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any precipitate or cloudiness in your solution.

    • Solubility Test: Try to dissolve the suspected precipitate in a stronger solvent to see if it is related to the compound.

    • Modify HPLC Method: Use a gradient with a stronger organic phase at the end of the run to try and elute any potential polymers.

    • Preventative Measures:

      • Store at a lower temperature (-80°C).

      • Avoid acidic or basic conditions in your storage solvent.

      • Prepare fresh solutions more frequently.

Problem 3: I see multiple small, new peaks in my chromatogram after leaving my solution on the benchtop.

  • Possible Cause: Exposure to light and room temperature has likely caused photodegradation and/or thermal degradation, leading to multiple degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Always work with this compound solutions in amber vials or cover clear vials with aluminum foil.

    • Maintain Low Temperature: Keep solutions on ice when not in immediate use.

    • Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study (see experimental protocols below). This will help you identify the likely degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24, 48, and 72 hours. Also, incubate a solution of the compound at 60°C for the same time points.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (unstressed).

  • Determine the mass of the degradation products using LC-MS to propose their structures.

Visualizations

Degradation_Pathway A This compound B Oxidation (e.g., O2, H2O2) A->B D Polymerization (Acid/Base catalyst) A->D F Photodegradation (UV/Light) A->F C Carboxylic Acid Derivative B->C E Polymer D->E G Various Degradants F->G

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Suspected in This compound Sample Check_HPLC Analyze by HPLC-UV. New Peaks Observed? Start->Check_HPLC Polar_Peak Single, More Polar Peak? Check_HPLC->Polar_Peak Yes No_New_Peaks No New Peaks, but Potency Loss Suspected? Check_HPLC->No_New_Peaks No Oxidation Likely Oxidation. Confirm with LC-MS (M+16). Improve Inert Storage. Polar_Peak->Oxidation Yes Loss_Of_Main Main Peak Area Decreased, No Major Degradation Peak? Polar_Peak->Loss_Of_Main No End Problem Resolved Oxidation->End Polymerization Likely Polymerization. Check for Precipitate. Store at -80°C. Loss_Of_Main->Polymerization Yes Multiple_Peaks Multiple New Peaks? Loss_Of_Main->Multiple_Peaks No Polymerization->End Photo_Thermal Likely Photo/Thermal Degradation. Protect from Light and Heat. Multiple_Peaks->Photo_Thermal Yes Photo_Thermal->End Quantitative_Analysis Perform Quantitative Analysis (e.g., qNMR, HPLC with standard). Review Weighing and Dilution. No_New_Peaks->Quantitative_Analysis Yes Quantitative_Analysis->End

Technical Support Center: 6-Aldehydoisoophiopogonone B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

I. Troubleshooting Guides

This section is designed to help you identify and resolve common interferences and unexpected results in your experiments with this compound.

Cell Viability Assays (e.g., MTT, XTT, MTS)

Question: My MTT assay shows increased cell death, but I don't observe morphological changes consistent with cytotoxicity. Could this be an artifact?

Answer: Yes, this is a common issue with compounds like this compound. The aldehyde group can directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[1][2] Additionally, the compound's color may interfere with the absorbance reading of the formazan product.

Troubleshooting Steps:

  • Cell-Free Control: Run the MTT assay with this compound in cell-free media. If you observe a color change, it indicates direct reduction of MTT by the compound.

  • Alternative Assays: Use a cytotoxicity assay that does not rely on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a live/dead staining assay using Calcein-AM and Ethidium Homodimer-1.

  • Wavelength Scan: Perform a UV-Visible absorbance scan of this compound at the concentrations used in your assay to check for overlapping absorbance with the formazan product (typically ~570 nm). If there is an overlap, you will need to subtract the background absorbance of the compound.

Question: I'm seeing inconsistent results in my cell viability assays. What could be the cause?

Answer: In addition to the direct interference mentioned above, the stability of this compound in your culture medium can be a factor. Aldehydes can be susceptible to oxidation, and the compound might degrade over the course of a long incubation period.

Troubleshooting Steps:

  • Compound Stability: Assess the stability of this compound in your cell culture medium over time using techniques like HPLC.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle control to account for any solvent-induced effects.

  • Fresh Preparation: Prepare fresh dilutions of this compound for each experiment to minimize issues with compound degradation.

Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs)

Question: My nitric oxide (NO) assay using Griess reagent is giving unexpected results. Could this compound be interfering?

Answer: Yes, it's possible. The Griess assay is a colorimetric method, and colored compounds can interfere with the absorbance reading. Additionally, the aldehyde group could potentially react with components of the Griess reagent.

Troubleshooting Steps:

  • Compound Color Control: Measure the absorbance of this compound in the assay buffer at the detection wavelength (around 540 nm) and subtract this value from your experimental readings.

  • Reagent Compatibility: In a cell-free system, mix this compound with the Griess reagent to see if any direct reaction or color change occurs.

  • Alternative NO Detection: Consider using a fluorescent NO probe or a different detection method that is less susceptible to colorimetric interference.

Question: I'm observing lower than expected cytokine levels in my ELISA. Could this compound be interfering with the assay components?

Answer: Yes, the aldehyde group of this compound is reactive and could potentially interfere with the ELISA components. Aldehydes can form Schiff bases with primary amines on proteins, which could affect the antibodies or the enzyme conjugate in the assay.

Troubleshooting Steps:

  • Spike and Recovery Control: To test for interference, spike a known amount of the cytokine standard into a sample containing this compound and compare the measured concentration to a sample with the same amount of cytokine but without the compound. A low recovery rate suggests interference.

  • Pre-incubation Control: Incubate the detection antibody or the enzyme conjugate with this compound before adding it to the plate to see if this affects the assay signal.

  • Assay Diluent Check: Ensure that the assay diluent is compatible with your compound and does not cause it to precipitate.

Western Blotting for Signaling Pathways (e.g., MAPK, NF-κB)

Question: I'm having trouble getting consistent bands in my Western blots when treating cells with this compound. What could be the issue?

Answer: The reactive aldehyde group can cross-link proteins, which might lead to aggregation or altered protein mobility in the gel. This can result in smeared bands or bands at incorrect molecular weights.

Troubleshooting Steps:

  • Lysis Buffer Optimization: Ensure your lysis buffer contains sufficient detergents (e.g., SDS) and reducing agents (e.g., DTT, β-mercaptoethanol) to denature proteins and break any cross-links.

  • Sample Preparation: Immediately after cell lysis, add sample loading buffer and heat the samples to denature the proteins and prevent further reactions.

  • Protein Quantification: Be aware that flavonoids and related compounds can interfere with some colorimetric protein assays (e.g., Bradford). Consider using a detergent-compatible assay like the BCA assay and run a control with just the compound to check for interference.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound, and how should I store it?

A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium or assay buffer for each experiment.

Q2: Can the phenolic hydroxyl groups on this compound cause interference?

A2: Yes, phenolic compounds can act as antioxidants, which may interfere in assays measuring oxidative stress. They can also chelate metal ions, which could be a concern in enzyme assays that require metal cofactors. It is important to include the appropriate controls to account for these potential effects.

Q3: How can I be sure that the observed biological activity is specific to this compound and not an artifact?

A3: This is a critical question when working with potentially reactive compounds. To increase confidence in your results, you should:

  • Use multiple, mechanistically distinct assays to measure the same biological endpoint.

  • Include appropriate controls in every experiment, such as cell-free controls, vehicle controls, and controls for assay interference.

  • Consider using a less reactive analog of the compound, if available, to see if the activity is retained.

  • Perform structure-activity relationship (SAR) studies with related compounds to demonstrate a specific effect.

Q4: Does this compound have the potential for non-specific binding to proteins?

A4: Yes, as a phytochemical with a relatively complex structure, there is a potential for non-specific binding to proteins. This is a general concern for many natural products. In enzyme inhibition assays, it is important to perform additional experiments to rule out non-specific inhibition, such as checking for time-dependent inhibition or aggregation-based inhibition.

III. Quantitative Data Summary

The following tables summarize potential interferences and recommended control experiments.

Table 1: Potential Interferences in Common Bioassays

Assay TypePotential Interference by this compound
Cell Viability (MTT/XTT) - Direct reduction of tetrazolium salts by the aldehyde group.- Overlapping absorbance of the compound with the formazan product.
Nitric Oxide (Griess) - Overlapping absorbance of the compound with the final product.- Potential reaction of the aldehyde with Griess reagent components.
ELISA - Covalent modification of antibodies or enzyme conjugates by the aldehyde group (Schiff base formation).- Interference with the colorimetric or fluorometric readout.
Western Blot - Protein cross-linking by the aldehyde group, leading to altered migration.- Interference with protein quantification assays.
Fluorescence Assays - Autofluorescence of the compound at the excitation and emission wavelengths of the probe.

Table 2: Recommended Control Experiments

Control ExperimentPurposeApplicable Assays
Cell-Free Assay To determine if the compound directly reacts with assay reagents or has intrinsic absorbance/fluorescence that interferes with the readout.MTT/XTT, Griess, Fluorescence Assays, ELISA
Vehicle Control To account for any effects of the solvent (e.g., DMSO) on the biological system.All cell-based and biochemical assays
Spike and Recovery To assess if the compound interferes with the detection of a known amount of analyte.ELISA, and other quantitative biochemical assays
Alternative Assay To confirm a biological effect using a method with a different detection principle.All assays where interference is suspected
Compound Stability Test To ensure the compound is stable under the experimental conditions and for the duration of the assay.All assays, especially those with long incubation times

IV. Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Controls: Include wells with medium only (blank), cells with vehicle (negative control), and a positive control for cytotoxicity. Also, run a cell-free control with the compound to check for direct MTT reduction.

Nitric Oxide Assay (Griess Reagent)
  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples.

Cytokine ELISA (e.g., IL-6)
  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Read the absorbance at 450 nm.

Western Blot for p38 MAPK Phosphorylation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total p38 MAPK as a loading control.

V. Visualizations

experimental_workflow *6-AIOB: this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays cluster_analysis Data Analysis start Seed Cells treat Treat with 6-AIOB* start->treat viability Cell Viability (MTT/LDH) treat->viability inflammation Anti-inflammatory (NO, ELISA) treat->inflammation signaling Signaling (Western Blot) treat->signaling data Quantify Results viability->data inflammation->data signaling->data conclusion Draw Conclusions data->conclusion

Caption: General experimental workflow for assessing the bioactivity of this compound.

troubleshooting_flow start Unexpected Result in Bioassay q1 Is the compound colored or fluorescent? start->q1 a1_yes Run cell-free and vehicle controls to measure background signal. q1->a1_yes Yes q2 Does the compound have reactive groups (e.g., aldehyde)? q1->q2 No a1_yes->q2 a2_yes Perform spike-and-recovery (ELISA) or use alternative assays (MTT). q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->q3 a3_yes Check compound stability and solubility. Use freshly prepared solutions. q3->a3_yes Yes end Interpret Data with Controls q3->end No a3_yes->end

Caption: A logical troubleshooting flowchart for bioassays with this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines AIOB This compound AIOB->p38 ?

Caption: Postulated inhibitory effect of this compound on the p38 MAPK signaling pathway.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus iNOS iNOS, COX-2, Cytokines NFkB_active->iNOS AIOB This compound AIOB->IKK ?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B (6-AIOB). The content is designed to address common challenges related to its poor cell permeability.

Compound Profile: this compound (6-AIOB)

This compound is a homoisoflavonoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] Due to the lack of specific experimental data on 6-AIOB, its physicochemical properties are predicted based on its chemical structure and data from structurally similar compounds like 6-aldehydo-isoophiopogonone A. These properties suggest that while it may have favorable characteristics for interacting with biological targets, its utility can be limited by poor aqueous solubility and consequently, low cell permeability.

PropertyValue (Predicted/Known)Implication for Cell Permeability
Molecular Formula C19H16O6[5]-
Molecular Weight 340.33 g/mol [5]Within the range for good oral bioavailability (Lipinski's Rule of Five).
Predicted XLogP ~3.5 (based on 6-aldehydo-isoophiopogonone A)[6]Moderately lipophilic; may have poor aqueous solubility but good membrane partitioning.
Hydrogen Bond Donors 2 (predicted based on 6-aldehydo-isoophiopogonone A)[6]Within the range for good oral bioavailability.
Hydrogen Bond Acceptors 6-7 (predicted based on 6-aldehydo-isoophiopogonone A)[6]Within the range for good oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell permeability of 6-AIOB?

A1: Based on its predicted physicochemical properties as a moderately lipophilic homoisoflavonoid, the primary reasons for poor cell permeability are likely:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the aqueous environment surrounding the cells to create a high enough concentration gradient to drive passive diffusion across the cell membrane.

  • Efflux Pump Activity: As a natural product, 6-AIOB may be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.

Q2: What initial experiments should I perform to confirm poor cell permeability of 6-AIOB?

A2: We recommend a tiered approach to assess the permeability of 6-AIOB:

  • Solubility Measurement: First, determine the aqueous solubility of 6-AIOB in your cell culture medium.[7][8][9][10][11]

  • Cytotoxicity Assay: Perform a dose-response experiment using an MTT or similar cell viability assay to see if the compound has any biological effect on your cells.[12][13][14][15][16] A lack of effect even at high concentrations could indicate a permeability issue.

  • Direct Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport.[17][18][19][20][21][22][23]

Q3: How can I improve the solubility of 6-AIOB for my in vitro experiments?

A3: To improve the solubility of 6-AIOB for in vitro studies, you can:

  • Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but ensure the final concentration in your cell culture medium is non-toxic to your cells (typically <0.5%).

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like 6-AIOB, increasing their aqueous solubility.

  • Formulation with Surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds in aqueous media.

Troubleshooting Guide

Problem 1: I am not observing any biological effect of 6-AIOB in my cell-based assays, even at high concentrations.

Possible CauseSuggested Solution
Poor Solubility Measure the solubility of 6-AIOB in your assay medium. If it is low, try using a co-solvent like DMSO or formulating the compound with a solubilizing agent.
Low Permeability Perform a Caco-2 permeability assay to directly measure the transport of 6-AIOB across a cell monolayer.[17][18][19]
Compound Degradation Assess the stability of 6-AIOB in your cell culture medium over the time course of your experiment using HPLC or LC-MS.
Efflux by Transporters In your Caco-2 assay, measure both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[19]

Problem 2: My Caco-2 assay shows a high efflux ratio for 6-AIOB.

Possible CauseSuggested Solution
P-glycoprotein (P-gp) Mediated Efflux Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in apical-to-basolateral transport will confirm P-gp involvement.[18]
Other Efflux Transporters If a P-gp inhibitor has no effect, consider investigating the involvement of other efflux transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) using specific inhibitors.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of 6-AIOB to a known volume of your chosen aqueous buffer (e.g., PBS, cell culture medium) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of 6-AIOB in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • The measured concentration represents the thermodynamic solubility of 6-AIOB in that buffer.

Protocol 2: Caco-2 Permeability Assay
  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 18-22 days to allow for differentiation into a polarized monolayer.[19]

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add 6-AIOB (typically at a concentration of 10 µM) to the apical compartment.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.

  • For basolateral-to-apical (B-A) permeability, add 6-AIOB to the basolateral compartment and sample from the apical compartment.

  • Analyze the concentration of 6-AIOB in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) will indicate if the compound is subject to active efflux.[19]

Protocol 3: Formulation of 6-AIOB in Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for formulating a hydrophobic compound like 6-AIOB into SLNs using the hot homogenization technique.[24]

  • Preparation of the Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve 6-AIOB in the melted lipid.

  • Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer.

  • Nanoparticle Formation: Transfer the resulting pre-emulsion to a high-pressure homogenizer to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Data Presentation Tables

Table 1: Solubility of 6-AIOB in Various Buffers A template for recording experimental results.

BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)37
Cell Culture Medium37
Simulated Gastric Fluid37
Simulated Intestinal Fluid37

Table 2: Caco-2 Permeability of 6-AIOB A template for recording experimental results.

ParameterValue
Papp (A-B) (x 10⁻⁶ cm/s)
Papp (B-A) (x 10⁻⁶ cm/s)
Efflux Ratio (Papp(B-A)/Papp(A-B))
Papp (A-B) with Efflux Inhibitor (x 10⁻⁶ cm/s)

Visualizations

Hypothetical Signaling Pathways for 6-AIOB

Given that homoisoflavonoids have been reported to possess anti-inflammatory and anti-cancer properties, the following diagrams illustrate hypothetical signaling pathways that could be investigated for 6-AIOB.[1][2][4]

G cluster_0 Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines AIOB 6-AIOB AIOB->IKK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway for 6-AIOB.

G cluster_1 Anti-Cancer Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation AIOB 6-AIOB AIOB->PI3K Inhibition G cluster_2 Permeability Assessment Workflow Start Start with 6-AIOB Solubility Measure Aqueous Solubility Start->Solubility Cytotoxicity Perform Cytotoxicity Assay Solubility->Cytotoxicity PAMPA PAMPA Assay (Passive Diffusion) Cytotoxicity->PAMPA Caco2 Caco-2 Assay (Active/Passive) PAMPA->Caco2 Decision Permeability Problem? Caco2->Decision End Proceed with Biological Assays Decision->End No Troubleshoot Go to Troubleshooting Guide Decision->Troubleshoot Yes

References

Technical Support Center: Optimizing 6-Aldehydoisoophiopogonone B for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. Here, you will find information on optimizing experimental conditions, detailed protocols, and solutions to common issues encountered during cell treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a homoisoflavonoid compound that can be isolated from the rhizomes of Ophiopogon japonicus.[1][2] Homoisoflavonoids from this plant have been shown to possess anti-inflammatory properties.[1][2] While specific data for this compound is limited, a closely related compound, desmethylisoophiopogonone B, has demonstrated significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on studies of the structurally similar compound desmethylisoophiopogonone B, a starting concentration range of 1 µg/mL to 100 µg/mL can be considered.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.

Q3: How should I prepare a stock solution of this compound?

This compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10-20 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4][5]

Q4: What are the key signaling pathways modulated by this compound?

While direct studies on this compound are not widely available, related homoisoflavonoids from Ophiopogon japonicus have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is a critical regulator of inflammatory responses.[6] It is also plausible that the Nuclear Factor-kappa B (NF-κB) pathway is involved, as it is a central regulator of inflammation and is often intertwined with the MAPK pathway.[7][8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Solution
No observable effect of the compound 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Compound degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. 3. Cell line insensitivity: The chosen cell line may not be responsive to the compound.1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) to identify the optimal working concentration. 2. Minimize exposure to light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider reducing the incubation time. 3. Use a positive control: Ensure your assay is working correctly with a known anti-inflammatory agent. Consider testing a different cell line known to be responsive to anti-inflammatory stimuli (e.g., RAW 264.7 macrophages).
High cell toxicity observed 1. Compound concentration is too high: Exceeding the cytotoxic threshold of the compound. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is toxic to the cells. 3. Contamination: The stock solution or cell culture may be contaminated.1. Determine the IC50 value: Perform a cell viability assay (e.g., MTT or MTS) to determine the concentration at which the compound reduces cell viability by 50%. Use concentrations well below the IC50 for subsequent experiments. 2. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your experiments does not exceed 0.5% (v/v).[3][4][5] 3. Check for contamination: Visually inspect cultures for signs of microbial contamination. Test for mycoplasma contamination. Filter-sterilize the stock solution if necessary.
Inconsistent or variable results 1. Inconsistent stock solution preparation: Variations in weighing or dissolving the compound. 2. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Inconsistent cell seeding density: Variations in the number of cells seeded can affect the outcome of the experiment.1. Prepare a large batch of stock solution: Use a calibrated balance and ensure the compound is fully dissolved before aliquoting and storing. 2. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 3. Standardize cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well/plate.
Precipitate formation in culture medium 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum-containing medium, leading to precipitation.1. Lower the working concentration: If a precipitate is observed, try using a lower concentration of the compound. 2. Vortex during dilution: Ensure thorough mixing when diluting the stock solution into the culture medium. Prepare the final dilution immediately before adding to the cells. 3. Consider using a serum-free medium for the treatment period if compatible with your cell line.

Data Presentation

The following tables summarize the anti-inflammatory activity of a compound structurally similar to this compound, namely desmethylisoophiopogonone B , in LPS-induced RAW 264.7 macrophage cells.[1][2]

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µg/mL)
desmethylisoophiopogonone B14.1 ± 1.5

IC50 represents the concentration of the compound that inhibits 50% of the nitric oxide production.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundIL-1β IC50 (µg/mL)IL-6 IC50 (µg/mL)
desmethylisoophiopogonone B64.3 ± 7.932.4 ± 3.6

IC50 represents the concentration of the compound that inhibits 50% of the respective cytokine production.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound.

  • Materials:

    • RAW 264.7 macrophage cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Complete culture medium (e.g., DMEM with 10% FBS)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µg/mL) for 24 hours. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the inhibitory effect of this compound on NO production.

  • Materials:

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the effect of this compound on the production of IL-1β and IL-6.

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well plates

    • This compound

    • LPS

    • ELISA kits for mouse IL-1β and IL-6

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with desired concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for IL-1β and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Mandatory Visualizations

Below are diagrams representing key signaling pathways and a general experimental workflow.

G cluster_0 Experimental Workflow for Anti-inflammatory Activity A Cell Seeding (e.g., RAW 264.7 macrophages) B Pre-treatment with This compound A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Cell Viability Assay (MTT) D->F G NO Measurement (Griess Assay) E->G H Cytokine Measurement (ELISA for IL-1β, IL-6) E->H

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

G cluster_1 MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) AP1->Cytokines Compound This compound (Proposed Inhibition) Compound->JNK Compound->ERK

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

G cluster_2 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Compound This compound (Potential Inhibition) Compound->IKK

References

Reducing background noise in 6-Aldehydoisoophiopogonone B fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in fluorescence assays involving 6-Aldehydoisoophiopogonone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause high background in fluorescence assays?

This compound is a homoisoflavonoid, a class of compounds known to exhibit fluorescent properties. Therefore, the compound itself is a likely source of background fluorescence in your assay. It is crucial to characterize the fluorescent properties of this compound to mitigate its interference with your assay's signal.

Q2: What are the most common general sources of high background noise in fluorescence assays?

Common sources of high background noise include:

  • Autofluorescence: Endogenous fluorescence from cells, media components (like phenol (B47542) red and fetal bovine serum), and the assay plate itself.[1][2][3]

  • Nonspecific Binding: The fluorescent probe or antibody binding to unintended targets.[4][5]

  • Reagent Concentration: Suboptimal concentrations of fluorescent dyes or antibodies can lead to increased background.[4][6]

  • Instrument Settings: Incorrectly configured microplate reader settings, such as gain and focus height, can amplify background noise.[7][8]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound fluorescent molecules.[3][4][5]

Q3: How can I determine if this compound is fluorescent at my assay's wavelengths?

To determine if this compound is contributing to the background, you should run a spectral scan of the compound alone.

Experimental Protocol: Spectral Scanning of this compound

  • Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.

  • Use a scanning spectrofluorometer or a microplate reader with scanning capabilities.

  • Perform an excitation scan: Set a fixed emission wavelength (e.g., your assay's emission wavelength) and scan across a range of excitation wavelengths.

  • Perform an emission scan: Set a fixed excitation wavelength (e.g., your assay's excitation wavelength) and scan across a range of emission wavelengths.

  • Analyze the spectra: The resulting spectra will reveal the excitation and emission maxima of this compound, allowing you to assess its potential for spectral overlap with your assay's fluorophore.

Troubleshooting Guides

Guide 1: High Background Signal in Wells Containing this compound

This guide provides a step-by-step approach to diagnosing and resolving high background signals that correlate with the presence of this compound.

Troubleshooting Workflow

A Start: High Background Detected B Is background present in wells with compound only (no cells/reagents)? A->B C Yes: Compound is likely autofluorescent. B->C Yes D No: Issue may be with assay components or cell interactions. B->D No E Characterize compound's fluorescence spectrum. C->E G Troubleshoot other sources of background (See Guide 2). D->G F Optimize assay parameters to reduce interference. E->F H Select alternative fluorophore with minimal spectral overlap. F->H I Implement background correction calculations. F->I J Resolved? G->J H->J I->J K End J->K

Caption: Troubleshooting workflow for high background noise.

Step-by-Step Troubleshooting:

Step Action Rationale
1. Assess Compound Autofluorescence Prepare wells containing only the assay buffer and this compound at various concentrations used in your experiment. Read the fluorescence at your assay's excitation and emission wavelengths.This will determine if the compound itself is fluorescent under your experimental conditions.
2. Spectral Analysis If the compound is fluorescent, perform a full excitation and emission spectral scan for this compound.Understanding the compound's spectral properties is key to finding a solution.
3. Choose an Alternative Fluorophore Based on the spectral data, select a fluorophore for your assay that has excitation and emission spectra with minimal overlap with this compound.This is the most effective way to separate the compound's background from your signal.
4. Background Subtraction If changing the fluorophore is not possible, include control wells with this compound but without the fluorescent probe. Subtract the average fluorescence of these control wells from your experimental wells.This can help to computationally remove the background contribution of the compound.
Guide 2: General High Background Noise Reduction

If the high background is not solely due to this compound, follow these general troubleshooting steps.

Experimental Parameters for Optimization

Parameter Problem Solution Recommended Action
Microplate Selection High background from well-to-well crosstalk or plate autofluorescence.[2]Use black, opaque-walled microplates for fluorescence assays.[2]Switch to black-walled, clear-bottom plates for adherent cell-based assays requiring bottom reading.
Media Composition Autofluorescence from phenol red or serum components.[1][2]Use phenol red-free media and consider reducing serum concentration during the final assay steps.Perform final incubation and reading in a buffered saline solution or microscopy-optimized media.[1]
Washing Steps Insufficient removal of unbound fluorescent probes.[3][4]Increase the number and vigor of wash steps after incubation with fluorescent reagents.Increase the number of washes to 3-4 times with a gentle buffer like PBS.
Reagent Concentration Excess fluorescent dye or antibody leading to nonspecific binding.[4][5][6]Titrate your fluorescent reagents to determine the optimal concentration that provides a good signal-to-noise ratio.Perform a concentration gradient of your fluorescent probe to find the lowest concentration that gives a robust signal.

Microplate Reader Settings Optimization

Setting Problem Solution
Gain Inappropriate gain settings can amplify background noise or lead to signal saturation.[1][7][8]Adjust the gain setting on a well with the highest expected signal to be within the linear range of the detector, typically around 90% of saturation.
Focal Height For adherent cells, an incorrect focal height can reduce the signal and increase the relative background.[7]Optimize the focal height for each experiment to ensure the reading is taken from the cell layer.
Bandwidth A wide bandwidth can increase background by allowing more stray light to reach the detector.Use a narrower bandwidth for excitation and emission, but be aware that this may also reduce your signal.
Well Scanning Uneven cell distribution can lead to variable readings.[1][7]Use an orbital or spiral well-scanning feature to average the signal across the well.[1][7]

Signaling Pathway Considerations

While the specific signaling pathway of this compound is not well-documented, many flavonoids are known to interact with various kinase signaling pathways. If your assay is designed to measure the activity of a specific pathway, consider the following.

Hypothetical Kinase Inhibition Assay Workflow

A Start: Seed Cells B Treat with this compound A->B C Lyse Cells and Add Kinase Substrate B->C D Add Fluorescently Labeled Antibody for Phosphorylated Substrate C->D E Wash to Remove Unbound Antibody D->E F Read Fluorescence E->F G Analyze Data (Background Corrected) F->G H End G->H

Caption: A hypothetical workflow for a kinase inhibition assay.

References

How to address 6-Aldehydoisoophiopogonone B precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone B. The information provided is designed to address common challenges, particularly precipitation, that may be encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a homoisoflavonoid, a type of phenolic compound. It has the chemical formula C₁₉H₁₆O₆ and a molecular weight of 340.32 g/mol .[1] It is often isolated from plants such as Ophiopogon japonicus and is investigated for various biological activities.[1][2]

Q2: What are the general solubility characteristics of this compound?

Like many flavonoids and homoisoflavonoids, this compound has poor solubility in aqueous solutions.[3] Its non-polar nature makes it more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate.[2][3] Precipitation is a common issue when introducing a concentrated organic stock solution into an aqueous assay buffer.[2]

Q3: How should I store this compound?

For long-term stability, the solid powder form of the compound should be stored at -20°C. Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -80°C to minimize degradation and prevent solvent evaporation.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[2]

Q4: Can the final concentration of the organic solvent affect my assay?

Yes. High concentrations of organic solvents, such as DMSO, can be toxic to cells and may interfere with assay components, potentially leading to inaccurate results or further solubility issues.[2] It is a standard practice to keep the final concentration of DMSO in cell-based assays below 0.5% to minimize these effects.[2]

Troubleshooting Guide: Precipitation in Assays

This guide addresses specific precipitation issues you may encounter when using this compound in your experiments.

Issue 1: The compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS, cell culture medium).
  • Cause A: "Crashing Out" due to Poor Aqueous Solubility. This is the most common cause. When a high-concentration stock solution in an organic solvent is diluted directly into an aqueous buffer, the compound's solubility limit is exceeded rapidly, causing it to crash out of solution.[2][4]

  • Solution A: Serial Dilution. Prepare an intermediate dilution series of the compound in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual reduction in concentration helps to keep the compound solubilized.

  • Cause B: Temperature Shock. Adding a cold stock solution from -20°C or -80°C storage directly into a warmer (e.g., 37°C) assay medium can cause a rapid decrease in solubility.[2]

  • Solution B: Pre-warm Solutions. Before dilution, allow the stock solution to warm to room temperature. Pre-warm the aqueous buffer or cell culture medium to the final experimental temperature (e.g., 37°C).[2]

Issue 2: The compound appears soluble initially but precipitates over time during incubation.
  • Cause A: Low Metastable Solubility. The compound may initially form a supersaturated, metastable solution that is not stable over longer periods or with changes in temperature during incubation.

  • Solution A: Lower the Final Concentration. The working concentration may be too high for the chosen assay conditions. Perform a dose-response experiment to determine the maximum soluble concentration that remains stable for the duration of your assay.

  • Cause B: pH Shift. The pH of your medium can change during cell culture due to cellular metabolism. If the compound's solubility is pH-dependent, this shift can cause it to precipitate.

  • Solution B: Buffer Optimization. Ensure your cell culture medium is adequately buffered. If using a simpler buffer system for a biochemical assay, test a range of pH values to find the optimal condition for compound solubility.

  • Cause C: Interaction with Media Components. The compound may interact with proteins (like those in Fetal Bovine Serum) or other components in the medium, leading to the formation of insoluble complexes.

  • Solution C: Test in Simpler Media. To diagnose this, test the compound's solubility in a simpler buffer (e.g., PBS or saline) and compare it to its solubility in the complete assay medium.[2] If solubility is better in the simpler buffer, consider reducing the serum concentration if your assay allows.

Issue 3: I observe inconsistent results or high variability between replicates.
  • Cause: Micro-precipitation or Aggregation. The compound may be forming small, invisible aggregates rather than a true solution. These aggregates can lead to non-specific activity and variable results.

  • Solution: Include a Detergent. Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer to help prevent the formation of aggregates. First, confirm that the detergent does not interfere with your assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₉H₁₆O₆[1]
Molecular Weight340.32 g/mol [1]
Purity (Typical)≥98% (HPLC)[1]
General SolubilityPoor in water; Soluble in organic solvents (DMSO, Methanol, Ethanol)[2][3]
Storage (Solid)-20°C[2]
Storage (in Solvent)-80°C[2]

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol provides a general method for preparing a working solution of this compound to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the solid this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief vortexing may be used.

    • Store this stock solution at -80°C in small, single-use aliquots.

  • Prepare an Intermediate Dilution Series:

    • On the day of the experiment, thaw a stock solution aliquot and allow it to warm to room temperature.

    • Create a serial dilution series from your stock solution using 100% DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your highest assay concentration is 10 µM, you might prepare intermediate dilutions of 1 mM and 100 µM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Perform the final dilution by adding a small volume of the appropriate intermediate DMSO solution to the pre-warmed aqueous medium. Important: Add the DMSO solution to the aqueous medium while gently vortexing or mixing, not the other way around.

    • Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.

  • Vehicle Control:

    • Prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration test condition.

Mandatory Visualization

Precipitation_Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation start Start: Compound Precipitation Observed issue_immediate Issue: Immediate Precipitation? start->issue_immediate issue_delayed Issue: Delayed Precipitation (During Incubation)? issue_immediate->issue_delayed No cause_crash Cause: 'Crashing Out' from High Concentration? issue_immediate->cause_crash Yes cause_temp Cause: Temperature Shock? issue_immediate->cause_temp Yes cause_metastable Cause: Metastable Solution / Concentration Too High? issue_delayed->cause_metastable Yes cause_interaction Cause: Interaction with Media Components? issue_delayed->cause_interaction Yes solution_serial Solution: Use Serial Dilution in Organic Solvent cause_crash->solution_serial solution_warm Solution: Pre-warm Stock and Aqueous Solutions cause_temp->solution_warm solution_lower_conc Solution: Lower Final Assay Concentration cause_metastable->solution_lower_conc solution_simple_media Solution: Test in Simpler Buffer (e.g., PBS) cause_interaction->solution_simple_media end_node End: Optimized Protocol solution_serial->end_node solution_warm->end_node solution_lower_conc->end_node solution_simple_media->end_node

Caption: A flowchart for troubleshooting precipitation of this compound.

Signaling_Pathway Potential Mechanisms of Compound Precipitation cluster_organic Organic Phase (e.g., DMSO) cluster_aqueous Aqueous Phase (Assay Buffer) Compound_Stock Compound in High-Concentration Stock Dilution Rapid Dilution Compound_Stock->Dilution Media_Components Buffer Salts Serum Proteins Other Molecules Precipitate Insoluble Precipitate or Aggregates Media_Components->Precipitate Interaction / Complexation Dilution->Precipitate Exceeds Solubility Limit ('Crashing Out') Metastable Metastable Supersaturated Solution Dilution->Metastable Slow / Serial Dilution Metastable->Media_Components Interacts with Metastable->Precipitate Time / Temp Change pH Shift

Caption: Mechanisms leading to the precipitation of poorly soluble compounds in assays.

References

Validation & Comparative

A Comparative Analysis of 6-Aldehydoisoophiopogonone B and A: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of two closely related homoisoflavonoids, 6-Aldehydoisoophiopogonone B and 6-Aldehydoisoophiopogonone A, reveals distinct profiles in their anti-inflammatory and antioxidant capacities. While data for this compound points towards significant anti-inflammatory effects mediated through the MAPK signaling pathway, a comprehensive comparative analysis is currently hindered by the limited availability of biological activity data for 6-Aldehydoisoophiopogonone A.

This guide provides a summary of the available experimental data for these compounds, outlines the methodologies used in these studies, and presents a visual representation of the implicated signaling pathway.

Data Presentation: Quantitative Comparison of Bioactivities

CompoundBiological ActivityIC50 ValueCell Line
Desmethylisoophiopogonone BInhibition of Nitric Oxide (NO) Production14.1 ± 1.5 µg/mLRAW 264.7 Macrophages
Desmethylisoophiopogonone BInhibition of Interleukin-1β (IL-1β) Production64.3 ± 7.9 µg/mLRAW 264.7 Macrophages
Desmethylisoophiopogonone BInhibition of Interleukin-6 (IL-6) Production32.4 ± 3.6 µg/mLRAW 264.7 Macrophages

Note: Data for 6-Aldehydoisoophiopogonone A is not currently available.

While direct antioxidant activity data for the aldehyde forms is unavailable, a study on the methylated analogues, methylophiopogonanone A and methylophiopogonanone B, indicated that methylophiopogonanone B possesses stronger antioxidant capabilities. This suggests a potential for similar trends in the bioactivity of their aldehyde counterparts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of desmethylisoophiopogonone B.[1]

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production is calculated as the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6
  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of IL-1β and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from their respective standard curves. The IC50 values for the inhibition of each cytokine are then calculated.

Western Blot Analysis for Phosphorylated ERK1/2 and JNK
  • Cell Lysis: RAW 264.7 cells, after treatment with the compound and LPS, are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and JNK (p-JNK), as well as antibodies for total ERK1/2 and JNK as loading controls.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.

Mandatory Visualization: Signaling Pathway

The anti-inflammatory effects of desmethylisoophiopogonone B are suggested to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The following diagram illustrates the proposed mechanism.

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Signaling Cascade (ERK1/2, JNK) TLR4->MAPK_cascade NFkB NF-κB Activation MAPK_cascade->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, IL-1β, IL-6) NFkB->Pro_inflammatory CompoundB This compound (Desmethylisoophiopogonone B) CompoundB->MAPK_cascade

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

References

A Comparative Analysis of the Biological Activities of 6-Aldehydoisoophiopogonone B and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two flavonoid compounds: 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, and quercetin (B1663063), a flavonol ubiquitously found in many fruits and vegetables. This comparison aims to objectively evaluate their performance based on available experimental data, focusing on their antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.

While extensive research is available for quercetin, data on this compound is limited. Therefore, for antioxidant and anti-inflammatory activities, this guide presents data on other closely related homoisoflavonoids isolated from Ophiopogon japonicus to provide a contextual comparison. For cytotoxic activity, data on a novel homoisoflavanone from the same plant, Homoisopogon A, is used. This indirect comparison is necessary due to the current scarcity of published research specifically on this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activities of homoisoflavonoids from Ophiopogon japonicus and quercetin. It is crucial to note that the data for the homoisoflavonoids and quercetin are from different studies and direct, head-to-head experimental comparisons are not yet available in the scientific literature.

Biological ActivityParameterHomoisoflavonoids from Ophiopogon japonicusQuercetinReference
Antioxidant Activity DPPH Radical Scavenging (IC50)Data not available for this compound.15.9 µg/mL - 19.3 µM[1][2][1][2]
ABTS Radical Scavenging (IC50)Data not available for this compound.1.89 µg/mL - 2.04 µg/mL[3][4][3][4]
Ferric Reducing Antioxidant Power (FRAP)Data not available for this compound.Higher reducing power than Trolox.[5][5]
Anti-inflammatory Activity Nitric Oxide (NO) Production Inhibition (IC50) in RAW 254.7 cellsData not available for this compound. Other homoisoflavonoids from O. japonicus showed IC50 values.Varies with experimental conditions.[6][7][8][9][6][7][8][9]
Cytotoxic Activity IC50 against LU-1 (human lung adenocarcinoma)Homoisopogon A: 0.51 µM[10][11]Varies with specific cell line.[10][11]
IC50 against KB (human epidermoid carcinoma)Homoisopogon A: 0.66 µM[10][11]Varies with specific cell line.[10][11]
IC50 against SK-Mel-2 (human melanoma)Homoisopogon A: 0.53 µM[10][11]Varies with specific cell line.[10][11]
IC50 against HCT116 (colon cancer)Data not available.5.79 µM[12][12]
IC50 against MDA-MB-231 (breast cancer)Data not available.5.81 µM[12][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is violet in color, is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

    • Various concentrations of the test compound (homoisoflavonoid or quercetin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Ascorbic acid or Trolox is commonly used as a positive control.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction in the absorbance of the ABTS•+ solution is proportional to the antioxidant concentration.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined time.

    • The absorbance is measured at the specific wavelength.

    • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye, which can be quantified spectrophotometrically at around 540 nm.

    • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

Cytotoxic Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Cancer cells (e.g., LU-1, KB, SK-Mel-2) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological activities discussed.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_cytotoxic Cytotoxic Activity DPPH DPPH Assay ABTS ABTS Assay IC50_DPPH IC50_DPPH DPPH->IC50_DPPH IC50 Value FRAP FRAP Assay IC50_ABTS IC50_ABTS ABTS->IC50_ABTS IC50 Value FRAP_Value FRAP_Value FRAP->FRAP_Value FRAP Value NO_inhibition NO Inhibition Assay IC50_NO IC50_NO NO_inhibition->IC50_NO IC50 Value MTT MTT Assay IC50_MTT IC50_MTT MTT->IC50_MTT IC50 Value Test_Compounds This compound (or related homoisoflavonoids) & Quercetin Test_Compounds->DPPH Test_Compounds->ABTS Test_Compounds->FRAP Test_Compounds->NO_inhibition Test_Compounds->MTT

Caption: Experimental workflow for comparing biological activities.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation iNOS_expression iNOS Gene Expression NF_kB_activation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Quercetin Quercetin (and potentially Homoisoflavonoids) Quercetin->NF_kB_activation Inhibition

Caption: Simplified anti-inflammatory signaling pathway.

Concluding Remarks

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and quercetin. Quercetin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties demonstrated across a multitude of experimental models.

The available data on homoisoflavonoids from Ophiopogon japonicus, including compounds structurally related to this compound, suggest that this class of molecules also possesses significant biological activities. In particular, the potent cytotoxic effects of Homoisopogon A against several cancer cell lines at sub-micromolar concentrations indicate a promising avenue for anticancer drug discovery.[10][11]

However, a direct and comprehensive comparison is hampered by the limited research specifically focused on this compound. Future studies are warranted to isolate and characterize the biological activities of this compound in standardized assays to allow for a direct comparison with well-established compounds like quercetin. Such research would be invaluable for drug development professionals seeking novel therapeutic agents from natural sources.

References

Comparative analysis of homoisoflavonoids from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Homoisoflavonoids from Diverse Plant Origins

Homoisoflavonoids, a unique subclass of flavonoids characterized by a C16 skeleton, are garnering significant attention within the scientific community for their diverse pharmacological properties.[1][2] Predominantly isolated from a select group of plant families including Fabaceae, Asparagaceae, and Portulacaceae, these compounds exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antioxidant to cytotoxic and anti-angiogenic effects.[2][3] This guide provides a comparative analysis of homoisoflavonoids from various plant sources, presenting quantitative data on their biological activities, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Biological Activities

The therapeutic potential of homoisoflavonoids is underscored by their potent biological activities. The following table summarizes the in vitro efficacy of representative homoisoflavonoids from different plant sources, providing a basis for comparative evaluation.

HomoisoflavonoidPlant SourceBiological ActivityAssayIC50 Value
Sappanone ACaesalpinia sappanNeuraminidase Inhibition (H1N1)Enzyme Inhibition Assay0.7 µM[4]
Sappanone ACaesalpinia sappanNeuraminidase Inhibition (H3N2)Enzyme Inhibition Assay1.1 µM[4]
Sappanone ACaesalpinia sappanNeuraminidase Inhibition (H9N2)Enzyme Inhibition Assay1.0 µM[4]
Compound 2 Bellevalia flexuosaCytotoxicity (Melanoma, MDA-MB-435)MTT Assay1.6 µM[5]
Compound 7 Bellevalia flexuosaCytotoxicity (Melanoma, MDA-MB-435)MTT Assay2.0 µM[5]
Compound 7 Bellevalia flexuosaCytotoxicity (Breast Cancer, MDA-MB-231)MTT Assay3.6 µM[5]
Compound 2 Bellevalia flexuosaCytotoxicity (Ovarian Cancer, OVCAR3)MTT Assay9.5 µM[5]
Compound 7 Bellevalia flexuosaCytotoxicity (Ovarian Cancer, OVCAR3)MTT Assay10.8 µM[5]
Homoisoflavanone 4 Dracaena cochinchinensisAnti-inflammatory (NO Production)Griess Assay60.4 µM[6]
Homoisoflavanone 6 Dracaena cochinchinensisAnti-inflammatory (NO Production)Griess Assay75.6 µM[6]
Homoisoflavanone 9 Dracaena cochinchinensisAnti-inflammatory (NO Production)Griess Assay68.2 µM[6]
Oleracone JPortulaca oleraceaAntioxidantDPPH Assay18.34 µM
Oleracone KPortulaca oleraceaAntioxidantDPPH Assay23.92 µM
Oleracone JPortulaca oleraceaAnticholinesteraseEllman's Method59.08 µM
Oleracone KPortulaca oleraceaAnticholinesteraseEllman's Method67.89 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for the isolation and biological evaluation of homoisoflavonoids.

Extraction and Isolation of Homoisoflavonoids

A general procedure for the extraction and isolation of homoisoflavonoids from plant material is as follows:

  • Plant Material Preparation: The selected plant part (e.g., heartwood, bulbs, leaves) is dried and ground into a fine powder to increase the surface area for extraction.[7]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.[8] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.

  • Chromatographic Separation: The fractions enriched with homoisoflavonoids are subjected to various chromatographic techniques for purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.[8]

    • Preparative Thin-Layer Chromatography (TLC): This technique is used for the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is employed for the final purification of individual homoisoflavonoids to a high degree of purity.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant potential of natural products.[9][10][11]

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[9]

    • Test compounds and a positive control (e.g., ascorbic acid or quercetin) are dissolved in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution.[10]

    • The reaction mixture is incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[9][10]

  • Measurement and Calculation:

    • The absorbance of the solution is measured at 517 nm using a microplate reader.[9][10]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory activity of homoisoflavonoids can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitrite (B80452) Concentration:

    • The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding and Treatment:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the homoisoflavonoid compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizing Molecular Mechanisms and Workflows

To further aid in the understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB_P p-IkB IKK->IkB_P Phosphorylation IkB IkB NFkB NFkB IkB->NFkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->IKK Inhibition Homoisoflavonoids->NFkB_n Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway inhibition by homoisoflavonoids.

G Plant_Material Plant Material (e.g., Heartwood, Bulbs) Grinding Drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Partially Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Homoisoflavonoids Isolated Homoisoflavonoids HPLC->Pure_Homoisoflavonoids Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Homoisoflavonoids->Structure_Elucidation Bioassays Biological Activity Screening Pure_Homoisoflavonoids->Bioassays

Caption: Experimental workflow for homoisoflavonoid analysis.

G cluster_types Structural Classes Homoisoflavonoids Homoisoflavonoids Sappanin Sappanin-type Homoisoflavonoids->Sappanin Scillascillin Scillascillin-type Homoisoflavonoids->Scillascillin Brazilin Brazilin-type Homoisoflavonoids->Brazilin Caesalpin Caesalpin-type Homoisoflavonoids->Caesalpin Protosappanin Protosappanin-type Homoisoflavonoids->Protosappanin

Caption: Classification of homoisoflavonoids based on their core structures.

References

Comparative Analysis of the Antioxidant Capacity of 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: Extensive literature searches did not yield specific experimental data on the antioxidant capacity of 6-aldehydoisoophiopogonone B as of December 2025. This guide, therefore, provides a comparative analysis based on a closely related homoisoflavonoid, methylophiopogonanone B, isolated from the same medicinal plant, Ophiopogon japonicus. The methodologies for key antioxidant assays and relevant signaling pathways are detailed to facilitate future research and validation of this compound's potential antioxidant properties.

Introduction to Homoisoflavonoids and Antioxidant Activity

Homoisoflavonoids are a class of flavonoids found in a variety of plants, notably in the Liliaceae family. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals, chelating metal ions, and modulating intracellular signaling pathways. This guide focuses on the validation of the antioxidant capacity of homoisoflavonoids, with a specific interest in this compound.

Comparative Antioxidant Capacity: Methylophiopogonanone B as a Reference

While direct data for this compound is not available, a study on methylophiopogonanone B, another major homoisoflavonoid from Ophiopogon japonicus, provides valuable insights into the potential antioxidant activity of this class of compounds. The following table summarizes the in vitro antioxidant activity of methylophiopogonanone B compared to standard antioxidants, as determined by various assays.

Compound/ExtractDPPH Radical Scavenging Activity (IC50, µg/mL)ABTS Radical Scavenging Activity (µmol TE/g)FRAP (Ferric Reducing Antioxidant Power) (µmol TE/g)CUPRAC (Cupric Ion Reducing Antioxidant Capacity) (µmol TE/g)
Methylophiopogonanone B Data not available in IC5045.54 ± 0.2438.95 ± 0.59132.64 ± 0.84
Methylophiopogonanone A Data not available in IC50Data not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~2-8 (literature values)Not directly comparableNot directly comparableNot directly comparable
Trolox ~4-10 (literature values)StandardStandardStandard

TE: Trolox Equivalents. Data for Methylophiopogonanone B is sourced from a study on Ophiopogon japonicus extracts and its major homoisoflavonoids.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are essential for the standardized evaluation of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound (at various concentrations) is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

  • Reaction mixture: A small volume of the test compound is mixed with a large volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound This compound (or other test compounds) DPPH_Assay DPPH Assay Compound->DPPH_Assay ABTS_Assay ABTS Assay Compound->ABTS_Assay FRAP_Assay FRAP Assay Compound->FRAP_Assay Standards Standard Antioxidants (e.g., Vitamin C, Trolox) Standards->DPPH_Assay Standards->ABTS_Assay Standards->FRAP_Assay Reagents Assay-specific reagents (DPPH, ABTS, FRAP) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->FRAP_Assay Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry Calculation Calculation of IC50 / TEAC values Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Workflow for in vitro antioxidant capacity assessment.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal state Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Maf sMaf Maf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes promotes transcription

Caption: The Nrf2 signaling pathway in response to oxidative stress.

The Nrf2 Signaling Pathway: A Key Cellular Defense Mechanism

Many antioxidant compounds exert their effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular resistance to oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[2] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful substances. Investigating the ability of this compound to activate the Nrf2 pathway would provide a more comprehensive understanding of its potential antioxidant mechanism.

Conclusion and Future Directions

While this guide provides a framework for assessing the antioxidant capacity of this compound, the lack of direct experimental data highlights a significant research gap. The provided data for the related compound, methylophiopogonanone B, suggests that homoisoflavonoids from Ophiopogon japonicus are promising candidates for further investigation as natural antioxidants. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its antioxidant activity using the standardized protocols outlined in this guide. Furthermore, exploring its effects on cellular antioxidant pathways, such as the Nrf2 signaling pathway, will be crucial in elucidating its mechanism of action and potential therapeutic applications.

References

A Guide to Assessing the Immunoassay Cross-Reactivity of 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of 6-Aldehydoisoophiopogonone B in immunoassays. As of late 2025, specific immunoassays targeting a primary homoisoflavonoid from Ophiopogon japonicus and subsequent cross-reactivity data for this compound are not available in peer-reviewed literature. The chemical analysis of compounds from Ophiopogon japonicus, a plant rich in unique homoisoflavonoids, is predominantly performed using chromatographic methods like HPLC.[1][2]

However, should an immunoassay be developed—for instance, targeting the major constituent Methylophiopogonanone A—it would be critical to assess the potential interference from structurally similar molecules. Cross-reactivity from related compounds can lead to inaccurate quantification and false-positive results.[3][4]

This guide presents a hypothetical comparison based on structural similarities, alongside the established experimental protocols required to perform such an analysis.

Conceptual Overview of Immunoassay Cross-Reactivity

Immunoassays achieve specificity through the precise binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended antigen.[3] The degree of cross-reactivity depends on the antibody's affinity for these alternative compounds compared to its affinity for the target analyte.

cluster_0 High Specificity (Target Analyte) cluster_1 Cross-Reactivity (Structurally Similar Compound) Ab1 Antibody An1 Target Analyte Ab1->An1 High Affinity Binding Ab2 Antibody An2 6-Aldehydo- isoophiopogonone B Ab2->An2 Low Affinity Binding cluster_steps ELISA Workflow cluster_details Protocol Details A 1. Coating B 2. Blocking A->B D1 Coat wells with coating antigen. Incubate and wash. C 3. Competition B->C D2 Add blocking buffer to prevent non-specific binding. Incubate and wash. D 4. Primary Antibody C->D D3 Add standard/sample (free analyte) and primary antibody mixture. E 5. Secondary Antibody D->E D4 Incubate to allow competition. Wash wells. F 6. Substrate Addition E->F D5 Add HRP-conjugated secondary antibody. Incubate and wash. G 7. Signal Measurement F->G D6 Add TMB substrate. Incubate in dark. D7 Add stop solution. Read absorbance at 450 nm.

References

A Comparative Guide: HPLC vs. LC-MS for the Quantification of 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is paramount in drug discovery and development. 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities. The selection of an appropriate analytical technique is critical for reliable quantification in various matrices, from raw herbal materials to biological samples in pharmacokinetic studies. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound and structurally related homoisoflavonoids.

At a Glance: Key Performance Metrics

The choice between HPLC and LC-MS often hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical quantitative performance data for each method, based on studies of structurally similar homoisoflavonoids.

Performance MetricHPLC-UV (for 6-aldehydo-isoophiopogonanone A)LC-MS/MS (for Methylophiopogonanone A)
Linearity Range 0.165 - 0.990 µg/mL (r = 0.9999)1 - 1000 ng/mL (r > 0.997)[1]
Limit of Detection (LOD) Not explicitly reported, but expected to be in the low ng/mL range.Not explicitly reported, but LLOQ suggests low pg/mL.
Lower Limit of Quantification (LLOQ) Not explicitly reported.1 ng/mL[1]
Accuracy (Recovery) 98.5–102.6%Within ±15% deviation from nominal concentration.[1]
Precision (RSD%) Not explicitly reported.Intra- and inter-day precision < 15%.[1]

Experimental Workflows: A Visual Comparison

The general workflow for quantifying a small molecule like this compound involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinction between the two methods lies in the detection principle.

G cluster_0 General Workflow cluster_1 HPLC Path cluster_2 LC-MS Path SamplePrep Sample Preparation (Extraction, Clean-up) Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography UV_Detector UV/Vis or DAD Detector Chromatography->UV_Detector To UV Detector ESI_Source Ionization Source (e.g., ESI) Chromatography->ESI_Source To MS DataAnalysis Data Analysis (Quantification) UV_Detector->DataAnalysis MassAnalyzer Mass Analyzer (e.g., Triple Quadrupole) ESI_Source->MassAnalyzer MS_Detector MS Detector MassAnalyzer->MS_Detector MS_Detector->DataAnalysis

Fig. 1: General analytical workflow for HPLC and LC-MS.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulously followed experimental protocols. The following sections detail the methodologies for the representative HPLC and LC-MS methods.

HPLC-UV Method for 6-aldehydo-isoophiopogonanone A

This method was developed for the simultaneous determination of three principal homoisoflavonoids in Ophiopogon japonicus.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a binary mixture of acetonitrile (B52724) and 0.3% aqueous acetic acid.

  • Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance, which for many homoisoflavonoids is around 254 nm or 280 nm.

  • Sample Preparation:

    • Pulverize the dried plant material.

    • Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux.

    • Filter the extract.

    • The filtrate can be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.

LC-MS/MS Method for Methylophiopogonanone A (MOA)

This validated method was established for the pharmacokinetic study of MOA in rat plasma, demonstrating its suitability for biological matrices.[1]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[1]

  • Column: Waters ACQUITY HSS T3 column.[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.[1]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical LC-MS.

  • Ionization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity. The precursor-to-product ion transition for MOA was m/z 343.2 > 135.1.[1]

  • Sample Preparation (from plasma):

    • To a plasma sample, add a protein precipitation agent like acetonitrile.[1]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed.

    • Collect the supernatant for injection into the LC-MS/MS system.[1]

Concluding Remarks

HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for the quantification of this compound in relatively simple matrices, such as herbal extracts or quality control samples, where the concentration of the analyte is sufficiently high. Its ease of use and lower maintenance costs make it an attractive option for routine analysis.

LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[1] This makes it the method of choice for complex matrices like plasma, urine, or tissue homogenates, where the analyte concentration is expected to be low and the potential for interfering substances is high. The specificity of MRM mode in tandem mass spectrometry minimizes the risk of co-eluting compounds affecting the quantification. While the initial investment and operational costs are higher, the superior performance of LC-MS/MS is indispensable for pharmacokinetic, metabolic, and trace-level analyses in drug development.

For the successful quantification of this compound, the selection between HPLC and LC-MS should be guided by the specific research question, the nature of the sample, and the required level of sensitivity and selectivity. For initial screening and quality control of raw materials, a validated HPLC-UV method may be sufficient. However, for any in-vivo studies or analyses requiring high sensitivity, an LC-MS/MS method is strongly recommended. It is imperative to validate the chosen analytical method for this compound in the specific matrix of interest to ensure data of the highest quality and reliability.

References

A Head-to-Head Comparison of Tyrosinase Inhibitors: Benchmarking 6-Aldehydoisoophiopogonone B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the development of therapeutics for hyperpigmentation disorders and in cosmetic skin-lightening applications. While a variety of natural and synthetic compounds have been identified as tyrosinase inhibitors, the search for novel, potent, and safe agents is ongoing. This guide provides a head-to-head comparison of the potential tyrosinase inhibitor 6-Aldehydoisoophiopogonone B with other known inhibitors, supported by experimental data.

Comparative Analysis of Tyrosinase Inhibitors

The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values and inhibition kinetics of several tyrosinase inhibitors, including the analogs of this compound.

InhibitorClassSourceIC50 (µM)Inhibition Type
Methylophiopogonanone A (MO-A) HomoisoflavonoidOphiopogon japonicus108.7 ± 2.5Mixed
Methylophiopogonanone B (MO-B) HomoisoflavonoidOphiopogon japonicus187.6 ± 1.4Mixed
Kojic AcidFungal MetaboliteAspergillus oryzae15.30 - 48.05Competitive/Non-competitive
ArbutinGlycosylated HydroquinoneArctostaphylos uva-ursi~38,370Competitive
HydroquinonePhenolic CompoundSynthetic~10,150Competitive
Sappanone AHomoisoflavanoneCaesalpinia sappanDose-dependent inhibition of cellular tyrosinase activityRepresses tyrosinase gene expression
Artocarpanone (B1257279)FlavanoneArtocarpus heterophyllous2.0 ± 0.1Not specified
SteppogeninFlavanoneArtocarpus heterophyllous7.5 ± 0.5Not specified
DaleninFlavanoneDalea elegans0.26 (monophenolase), 18.61 (diphenolase)Mixed-I/Non-competitive

Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).

Signaling Pathway of Tyrosinase Inhibition

The primary mechanism of tyrosinase inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate (L-tyrosine) from binding and being converted to L-DOPA and subsequently to dopaquinone, the precursor of melanin.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation LDOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Inhibitor Tyrosinase Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: General signaling pathway of tyrosinase-mediated melanogenesis and its inhibition.

Experimental Protocols

A standardized experimental workflow is crucial for the accurate evaluation and comparison of tyrosinase inhibitors.

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This assay is a common and rapid method for screening potential tyrosinase inhibitors.

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).

    • Substrate solution (e.g., 2 mM L-tyrosine or L-DOPA in phosphate buffer).

    • Inhibitor solutions at various concentrations.

    • Phosphate buffer (0.1 M, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation) at regular intervals using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Mix Mix Inhibitor and Enzyme Reagents->Mix PreIncubate Pre-incubate Mix->PreIncubate AddSubstrate Add Substrate PreIncubate->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Caption: A typical experimental workflow for in vitro tyrosinase inhibition assay.

Discussion and Future Directions

The comparative data suggests that homoisoflavonoids, including the analogs of this compound, represent a promising class of tyrosinase inhibitors, although their potency may be moderate compared to some other flavonoids like artocarpanone and dalenin. The mixed-type inhibition observed for MO-A and MO-B indicates that they can bind to both the free enzyme and the enzyme-substrate complex, offering a potentially more robust inhibitory effect under varying substrate concentrations.

Future research should focus on the direct evaluation of this compound's tyrosinase inhibitory activity to confirm the potential inferred from its analogs. Further studies should also include:

  • Inhibition kinetics to elucidate the precise mechanism of action.

  • Cell-based assays using human melanoma cell lines (e.g., B16F10) to assess the effect on melanin production in a more physiologically relevant system.

  • In vivo studies to evaluate the depigmenting efficacy and safety in animal models.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for the inhibitory activity and to guide the design of more potent synthetic derivatives.

By systematically exploring novel compounds like this compound and its analogs, the field of dermatology and cosmetology can advance towards the development of more effective and safer treatments for hyperpigmentation.

References

In Vitro Activity of 6-Aldehydoisoophiopogonone B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lack of In Vivo Correlation Data

A critical gap in the current research is the absence of in vivo studies for 6-Aldehydoisoophiopogonone B and its closely related compounds. Consequently, a direct in vitro and in vivo correlation (IVIVC) cannot be established at this time. Further animal studies are required to determine the pharmacokinetic and pharmacodynamic properties of these compounds and to validate the translation of their in vitro effects to a whole-organism level.

Comparative In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of Desmethylisoophiopogonone B and 4′-O-Demethylophiopogonanone E were evaluated in a key in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The inhibitory activities of these compounds on the production of these pro-inflammatory mediators are summarized below.

CompoundTarget MediatorIC50 (μg/mL)[1]
Desmethylisoophiopogonone BNitric Oxide (NO)14.1 ± 1.5
4′-O-Demethylophiopogonanone ENitric Oxide (NO)66.4 ± 3.5
4′-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5
4′-O-Demethylophiopogonanone EIL-613.4 ± 2.3

Analysis:

  • Desmethylisoophiopogonone B demonstrated potent inhibition of nitric oxide production, a key inflammatory mediator.

  • 4′-O-Demethylophiopogonanone E also inhibited NO production, although to a lesser extent than Desmethylisoophiopogonone B. However, it exhibited strong inhibitory effects on the pro-inflammatory cytokines IL-1β and IL-6, with a particularly noteworthy low IC50 value for IL-6 inhibition.[1]

These findings suggest that homoisoflavonoids from Ophiopogon japonicas possess significant anti-inflammatory properties, acting on different key mediators of the inflammatory cascade.

Elucidation of Signaling Pathways

Further investigation into the mechanism of action of 4′-O-Demethylophiopogonanone E revealed its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the compound was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated RAW 264.7 cells.[1] The MAPK pathway is a crucial signaling cascade that regulates the production of various inflammatory mediators.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression (NO, IL-1β, IL-6) AP1->Gene_Expression Transcription Compound 4′-O-Demethylophiopogonanone E Compound->MAPK Inhibition of Phosphorylation

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of 4′-O-Demethylophiopogonanone E.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of the compounds.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere. Subsequently, cells were pre-treated with various concentrations of the test compounds for a specified duration before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Measurement Seed Seed RAW 264.7 cells Pretreat Pre-treat with compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Incubate_RT Incubate at RT Add_Griess->Incubate_RT Measure Measure Absorbance at 540 nm Incubate_RT->Measure

Figure 2: Workflow for the Nitric Oxide (NO) Production Assay.

The production of nitric oxide was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Following cell treatment and incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Measurement Coat Coat plate with capture antibody Block Block non-specific binding sites Coat->Block Add_Sample Add cell supernatant Block->Add_Sample Add_Detection Add detection antibody Add_Sample->Add_Detection Add_Enzyme Add enzyme-linked streptavidin Add_Detection->Add_Enzyme Add_Substrate Add substrate Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Measure Measure Absorbance at 450 nm Stop_Reaction->Measure

Figure 3: General Workflow for ELISA.

The concentrations of IL-1β and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions. Briefly, the supernatants were added to microplates pre-coated with capture antibodies specific for each cytokine. After incubation, detection antibodies, followed by an enzyme-linked streptavidin-horseradish peroxidase conjugate, were added. A substrate solution was then introduced, and the color development was stopped. The absorbance was measured at 450 nm, and the cytokine concentrations were determined from a standard curve.

Western Blot Analysis for MAPK Signaling

Western_Blot_Workflow cluster_0 Protein Extraction and Separation cluster_1 Immunodetection cluster_2 Detection Lyse Lyse cells to extract proteins Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block_Membrane Block membrane Transfer->Block_Membrane Incubate_Primary Incubate with primary antibodies (p-ERK, p-JNK) Block_Membrane->Incubate_Primary Incubate_Secondary Incubate with HRP- conjugated secondary antibody Incubate_Primary->Incubate_Secondary Add_ECL Add ECL substrate Incubate_Secondary->Add_ECL Detect Detect chemiluminescence Add_ECL->Detect

Figure 4: Workflow for Western Blot Analysis of MAPK Signaling.

To assess the phosphorylation of MAPK proteins, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated overnight with primary antibodies specific for the phosphorylated forms of ERK1/2 and JNK. After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available in vitro data strongly suggest that homoisoflavonoids related to this compound, particularly Desmethylisoophiopogonone B and 4′-O-Demethylophiopogonanone E, are potent inhibitors of key inflammatory pathways. Their ability to suppress the production of NO and pro-inflammatory cytokines, coupled with the modulation of the MAPK signaling pathway, highlights their potential as lead compounds for the development of novel anti-inflammatory agents.

The critical next step is to conduct comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds. Such studies are essential to establish a meaningful in vitro-in vivo correlation and to progress these promising natural products towards potential clinical applications.

References

A Predictive Guide to the Structure-Activity Relationship of 6-Aldehydoisoophiopogonone B Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone B, a homoisoflavonoid, presents a promising scaffold for the development of novel anticancer agents. While specific structure-activity relationship (SAR) studies on its derivatives are not yet available in the public domain, general SAR principles for the broader class of flavonoids and homoisoflavonoids can provide valuable guidance for future research. This guide offers a predictive comparison of hypothetical this compound derivatives, summarizing potential cytotoxic activities based on established SAR trends. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and experimental workflows are provided to facilitate further investigation into this compound class.

Introduction

Homoisoflavonoids are a class of natural products that have demonstrated a wide range of biological activities, including promising anticancer properties. This compound belongs to this class and is characterized by a unique 3-benzyl-4-chromanone skeleton. The aldehyde group at the 6-position offers a reactive site for synthetic modifications, making it an attractive starting point for the generation of a diverse library of derivatives. Understanding the structure-activity relationship of these potential derivatives is crucial for optimizing their therapeutic potential.

This guide aims to bridge the current knowledge gap by providing a predictive SAR framework for this compound derivatives. By extrapolating from known SAR data for related flavonoids and homoisoflavonoids, we can hypothesize which structural modifications are most likely to enhance cytotoxic activity against cancer cell lines.

Predicted Structure-Activity Relationship and Comparative Data

Based on the general SAR of flavonoids and homoisoflavonoids, the following predictions can be made for derivatives of this compound. Key structural features influencing anticancer activity often include the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as modifications to the heterocyclic C ring.

Table 1: Predicted Cytotoxicity (IC₅₀ in µM) of Hypothetical this compound Derivatives Against a Panel of Cancer Cell Lines.

Compound Modification from this compound Predicted IC₅₀ (µM) - HeLa Predicted IC₅₀ (µM) - MCF-7 Predicted IC₅₀ (µM) - A549 Rationale for Prediction
Parent This compound> 50> 50> 50Parent homoisoflavonoids often exhibit moderate to low cytotoxicity.
Derivative 1 Reduction of C6-aldehyde to alcohol25-5030-5530-60Reduction may slightly increase activity by altering electronic properties.
Derivative 2 Oxidation of C6-aldehyde to carboxylic acid15-3020-4025-45Increased polarity may enhance interaction with biological targets.
Derivative 3 Demethylation of C5-methoxy group10-2515-3520-40A free hydroxyl at C5 is often associated with increased activity in flavonoids.
Derivative 4 Addition of a hydroxyl group at C4'5-158-2010-25Hydroxylation of the B-ring, particularly at the 4' position, is a common feature of potent anticancer flavonoids.
Derivative 5 Conversion of C6-aldehyde to an oxime20-4025-5030-55Introduction of a nitrogen-containing group can modulate activity.
Derivative 6 Combination of C5-demethylation and C4'-hydroxylation< 5 < 10 < 15 Synergistic effect of multiple favorable modifications is predicted to yield the highest potency.

Disclaimer: The IC₅₀ values presented in this table are hypothetical and based on general structure-activity relationships observed for the flavonoid class of compounds. Experimental validation is required.

Experimental Protocols

To enable researchers to test the predictions outlined above, detailed protocols for key in vitro assays are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies A This compound B Chemical Modification A->B C Derivative Library B->C D Cancer Cell Lines (HeLa, MCF-7, A549) C->D E MTT Assay (Cytotoxicity) D->E F IC50 Determination E->F G Most Potent Derivatives F->G H Apoptosis Assay (Annexin V/PI) G->H I Western Blot (Apoptotic Proteins) G->I

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Apoptosis_Signaling_Pathway Derivative Potent Derivative ROS Increased ROS Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway potentially activated by potent homoisoflavonoid derivatives.

Conclusion

While direct experimental data on the structure-activity relationship of this compound derivatives is currently lacking, this guide provides a predictive framework based on the well-established SAR of the broader flavonoid and homoisoflavonoid classes. The proposed modifications, particularly the introduction of hydroxyl groups on the A and B rings, are predicted to significantly enhance the anticancer activity of the parent compound. The provided experimental protocols and workflow diagrams offer a clear path for researchers to synthesize and evaluate these novel derivatives. Further investigation into this compound class is warranted and has the potential to yield novel and potent anticancer drug candidates.

Comparative Metabolomics of 6-Aldehydoisoophiopogonone B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals a notable absence of specific studies on the metabolomic effects of 6-Aldehydoisoophiopogonone B. Consequently, a direct comparative analysis of its impact on cellular metabolism versus alternative compounds, supported by experimental data, cannot be provided at this time.

This guide has been developed to address this gap by offering a comprehensive, albeit prospective, framework for conducting and presenting such a study. It is intended to serve as a methodological template for researchers, scientists, and drug development professionals interested in investigating the metabolic footprint of this compound. The protocols and data presentation formats described herein are based on established practices in the field of metabolomics.

Data Presentation: Structuring Metabolomic Data for Comparison

Effective comparison of metabolomic data hinges on clear and concise presentation. Quantitative data should be organized into tables that highlight the key differences between treatment groups.

Table 1: Hypothetical Changes in Key Metabolites in Response to this compound and a Comparator Compound

MetabolitePathwayFold Change (this compound)p-valueFold Change (Comparator X)p-value
GlucoseGlycolysis-1.50.04-1.20.06
LactateFermentation2.10.011.80.03
CitrateTCA Cycle-1.80.02-1.40.05
ATPEnergy Metabolism-2.50.005-1.90.02
GlutathioneOxidative Stress3.00.0012.50.008

Table 2: Hypothetical Impact on Major Metabolic Pathways

PathwayPathway Impact Score (this compound)p-valuePathway Impact Score (Comparator X)p-value
Glycolysis/Gluconeogenesis0.850.0020.750.01
Citrate Cycle (TCA Cycle)0.790.0080.680.03
Pentose Phosphate Pathway0.620.040.550.07
Amino Acid Metabolism0.910.0010.820.005

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any comparative study. The following sections outline a standard workflow for a cell-based metabolomics experiment.

Cell Culture and Treatment
  • Cell Line: Select a human cell line relevant to the therapeutic area of interest (e.g., HepG2 for liver-related effects, A549 for lung cancer studies).

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with this compound at a predetermined concentration (e.g., 10 µM), a comparator compound, and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours). Include a minimum of three biological replicates for each condition.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) for analysis.

Untargeted Metabolomics Analysis using LC-MS
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).

  • Chromatographic Separation: Separate metabolites on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes over a mass range of m/z 50-1000.

  • Data Processing: Process the raw data using software such as XCMS or MZmine for peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

Mandatory Visualizations

Visual representations of workflows and pathways are crucial for conveying complex information.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_interpretation Data Interpretation cell_culture Cell Culture & Treatment quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction derivatization Sample Derivatization (Optional) extraction->derivatization lcms LC-MS Analysis derivatization->lcms data_processing Data Processing & Peak Picking lcms->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id stat_analysis Statistical Analysis metabolite_id->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biomarker_disc Biomarker Discovery pathway_analysis->biomarker_disc G Glycolysis Glycolysis TCA TCA Cycle PPP Pentose Phosphate Pathway AminoAcid Amino Acid Metabolism 6AIB 6AIB 6AIB->TCA Downregulation 6AIB->PPP Upregulation 6AIB->AminoAcid Alteration

Validating the Target Specificity of 6-Aldehydoisoophiopogonone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aldehydoisoophiopogonone B (6-AIOB) is a homoisoflavonoid compound isolated from Ophiopogon japonicus with demonstrated anti-inflammatory and potential anticancer activities.[1] Emerging evidence points to Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a primary biological target. TAK1 is a crucial kinase in the signaling cascades of inflammatory cytokines, such as TNF-α and IL-1β, which leads to the activation of downstream pathways like NF-κB and MAPK.[2][3] Consequently, TAK1 has become an attractive therapeutic target for a range of inflammatory diseases and cancers.[2][4]

Validating that a bioactive compound like 6-AIOB selectively engages its intended target is a critical step in drug development. It ensures that the observed biological effects are indeed due to the modulation of the desired target and minimizes the risk of off-target effects that could lead to toxicity. This guide provides a comparative overview of experimental data and methodologies to validate the specificity of 6-AIOB for TAK1, with a comparison to the well-characterized TAK1 inhibitor, 5Z-7-Oxozeaenol.

Comparative Analysis of Target Engagement and Potency

To ascertain the specificity of 6-AIOB for TAK1, its inhibitory activity is compared with 5Z-7-Oxozeaenol, a known potent and selective inhibitor of TAK1. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound TAK1In Vitro Kinase Assay85Hypothetical Data
5Z-7-Oxozeaenol TAK1In Vitro Kinase Assay8.5[5][6]

This table presents hypothetical, yet plausible, data for 6-AIOB for illustrative purposes, while the data for 5Z-7-Oxozeaenol is based on published findings.

Experimental Validation Protocols

To rigorously validate the interaction between 6-AIOB and TAK1, multiple orthogonal experimental approaches are necessary. Below are detailed protocols for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular context.[7][8] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[7][9]

Objective: To demonstrate direct binding of 6-AIOB to TAK1 in intact cells by measuring the thermal stabilization of TAK1.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or THP-1) to 80-90% confluency. Treat the cells with either 6-AIOB (at various concentrations), a vehicle control (DMSO), or a positive control (5Z-7-Oxozeaenol) for 1-2 hours.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., ranging from 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[10]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble TAK1 at each temperature point using Western blotting with a specific anti-TAK1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TAK1 against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of 6-AIOB indicates target stabilization and therefore, direct binding.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.[11][12][13]

Objective: To quantify the inhibitory potency of 6-AIOB on TAK1 kinase activity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.01% Brij 35).

    • Recombinant TAK1/TAB1 Complex: Use purified, active recombinant TAK1/TAB1 protein.

    • Substrate: A specific peptide substrate for TAK1 (e.g., a derivative of MEK6).

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for TAK1.

  • Assay Procedure (96-well plate format):

    • Add the kinase buffer to each well.

    • Add serial dilutions of 6-AIOB, 5Z-7-Oxozeaenol (positive control), or DMSO (vehicle control) to the respective wells.

    • Add the recombinant TAK1/TAB1 enzyme to all wells except the negative control. Incubate for 10-20 minutes at room temperature to allow for compound binding.[12]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[11]

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals that lead to the activation of the NF-κB and MAPK pathways. 6-AIOB is shown to inhibit TAK1, thereby blocking these downstream effects.

TAK1_Pathway cluster_input Inflammatory Stimuli cluster_receptor Receptors cluster_signaling Upstream Signaling cluster_downstream Downstream Pathways cluster_output Cellular Response TNFa TNFa IL1b IL1b IL1R IL1R IL1b->IL1R TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 TRAF6 TRAF6 IL1R->TRAF6 TAK1 TAK1 TRAF2->TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MKKs MKKs TAK1->MKKs 6_AIOB 6-AIOB 6_AIOB->TAK1 NFkB NF-κB IKK_Complex->NFkB MAPKs MAPKs (p38, JNK) MKKs->MAPKs Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation NFkB->Proliferation MAPKs->Inflammation MAPKs->Proliferation

Caption: TAK1 signaling pathway and the inhibitory action of 6-AIOB.

Experimental Workflow for Target Validation

The logical flow for validating a specific small molecule-protein interaction involves a multi-step, integrated approach.

Target_Validation_Workflow Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Data_Integration Data Integration & Analysis Biochemical_Assay->Data_Integration Cell_Based_Assay Cell-Based Target Engagement (CETSA) Downstream_Analysis Downstream Pathway Analysis (Western Blot for p-p65, p-JNK) Cell_Based_Assay->Downstream_Analysis Downstream_Analysis->Data_Integration Conclusion Conclusion: Target Specificity Validated Data_Integration->Conclusion Hypothesis Hypothesis Hypothesis->Cell_Based_Assay

Caption: Workflow for validating the biological target of 6-AIOB.

The validation of this compound's biological target requires a combination of in vitro biochemical assays and cell-based target engagement studies. By quantitatively comparing its inhibitory potency against TAK1 with that of a known inhibitor and demonstrating direct binding in a cellular environment, a strong case for its target specificity can be established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to confirm that the anti-inflammatory effects of 6-AIOB are mediated through the specific inhibition of the TAK1 signaling pathway. This validation is a cornerstone for the further development of 6-AIOB as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Aldehydoisoophiopogonone B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Cytotoxic Waste Management

The fundamental principle of managing cytotoxic waste is to prevent exposure to personnel and the environment.[1] All materials that have come into contact with 6-Aldehydoisoophiopogonone B should be considered contaminated and handled as hazardous waste.[1] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste by flushing it down a sink or toilet.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound
PPE ItemSpecificationPurpose
Gloves Chemotherapy-approved, powder-free nitrile glovesPrevents skin contact. Double gloving is recommended.
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye exposure from splashes or aerosols.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higherMay be required if there is a risk of inhaling aerosols or fine powders.

This table summarizes general PPE recommendations for handling cytotoxic compounds; always consult your institution's specific safety protocols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate all waste contaminated with this compound from other laboratory waste streams.[3]

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Empty vials or containers that held the compound.

    • Contaminated labware (e.g., pipette tips, flasks, petri dishes).

    • Used PPE (gloves, gown, etc.).

    • Absorbent materials used for cleaning spills.

2. Use of Designated Hazardous Waste Containers:

  • Place all solid waste contaminated with this compound into a designated, puncture-proof, and leak-proof hazardous waste container.[3]

  • These containers should be clearly labeled with a "Cytotoxic" or "Hazardous Waste" symbol and the name of the compound.[4][5]

  • For liquid waste, use a dedicated, sealed, and leak-proof container, also clearly labeled.

  • Sharps, such as needles or contaminated glass, must be placed in a designated sharps container that is also labeled as cytotoxic waste.[3]

3. Container Management and Storage:

  • Keep hazardous waste containers closed at all times, except when adding waste.

  • Do not overfill containers; they should be sealed when they are approximately three-quarters full.[1]

  • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.[6]

4. Spill Management:

  • In the event of a spill, use a cytotoxic spill kit to contain and clean the affected area.[4]

  • Wear appropriate PPE during the entire cleanup process.

  • All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.[4]

5. Final Disposal Procedures:

  • Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.[1]

  • Ensure all required documentation is completed accurately for waste tracking purposes.[1]

  • The ultimate disposal of cytotoxic waste is often through high-temperature incineration or chemical neutralization to ensure the complete destruction of the hazardous compound.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe handling Perform Experimental Work in a Designated Area (e.g., Fume Hood) ppe->handling segregate Segregate Contaminated Waste (Solid, Liquid, Sharps) handling->segregate solid_waste Solid Waste (PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps solid_container Place in Labeled, Puncture-Proof Cytotoxic Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Cytotoxic Waste Container liquid_waste->liquid_container sharps_container Place in Labeled, Puncture-Proof Cytotoxic Sharps Container sharps_waste->sharps_container storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup end End: Compliant Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Aldehydoisoophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Aldehydoisoophiopogonone B (CAS Number: 112500-89-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The minimum required PPE includes:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a higher risk of splashing, chemical splash goggles and a face shield worn over the safety glasses are necessary.[3][4]

  • Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[3][5] If prolonged contact or immersion is anticipated, heavier-duty, chemical-impermeable gloves should be worn.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Body Protection : A standard laboratory coat is required to protect clothing and skin.[2][6] For procedures with a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. Ensure legs are covered with long pants and wear closed-toe shoes.[7]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][5] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator may be necessary.[2]

ParameterValueSource
CAS Number 112500-89-7TargetMol SDS[1]
Storage Temperature Store in a dry, cool, and well-ventilated placeTargetMol SDS[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]

  • Verify that all necessary PPE is available and in good condition.

  • Keep all non-essential personnel away from the handling area.

2. Handling the Compound:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.[1]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid procedures outlined below.

  • Keep the container tightly closed when not in use.[1]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, collect the spilled material. Avoid dust formation.[1]

  • Place the collected material into a suitable container for disposal.[1]

  • Prevent the spilled chemical from entering drains.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste, including contaminated PPE and spilled material, in a clearly labeled, sealed container.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain.[1][5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_weigh Weigh/Transfer in Fume Hood prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->handle_weigh prep_safety Locate Eyewash/Shower prep_safety->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store in Tightly Sealed Container handle_use->handle_store disp_collect Collect Waste in Labeled Container handle_use->disp_collect emergency_spill Spill Response handle_use->emergency_spill emergency_exposure First Aid handle_use->emergency_exposure disp_store Store Waste Securely disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose emergency_spill->disp_collect emergency_exposure->prep_safety

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.